Aprofene

Catalog No.
S519179
CAS No.
3563-01-7
M.F
C21H27NO2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprofene

CAS Number

3563-01-7

Product Name

Aprofene

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylpropanoate

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3

InChI Key

DIDYGLSKVUKRRP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,2-diphenylpropanoic acid N,N-diethylaminoethyl ester, aprofen, aprofen hydrochloride, aprophen

Canonical SMILES

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound Aprofene is 325.2042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical & Pharmacological Data for Aprofene

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the core identifiable data for Aprofene from the search results.

Aspect Details
HMDB ID HMDB0248535 [1]
Status in Human Blood Detected but Not Quantified (part of the human exposome) [1] [2]
Common Name This compound (also known as Aprophen, Aprofen) [1] [3]
Chemical Formula C21H27NO2 [1]
Average Molecular Weight 325.452 g/mol [1]
CAS Registry Number 3563-01-7 [3]
IUPAC Name 2-(diethylamino)ethyl 2,2-diphenylpropanoate [1]
SMILES CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C1=CC=CC=C1 [1]
InChI Key DIDYGLSKVUKRRP-UHFFFAOYSA-N [1]
Class Diphenylmethanes [1]
Reported Bioactivity Antagonist of muscarinic and nicotinic acetylcholine receptors [3]
Potential Therapeutic Uses Peptic ulcers, endarteritis, cholecystitis, spastic colitis [3]

Suggested Experimental Pathways for Profiling

Since detailed protocols for studying this compound were not found, the following workflows are proposed based on general metabolomic and pharmacological research practices. You can adapt these frameworks to investigate this compound's properties.

Workflow 1: Metabolomic Identification & Detection

This diagram outlines a potential pathway for identifying and detecting this compound in biospecimens like blood, based on its documented status as part of the human exposome [1] [2].

Start Sample Collection (e.g., Human Blood) A Metabolite Extraction Start->A B LC-MS/MS Analysis A->B C Data Processing B->C D Database Matching C->D E Metabolite Identification D->E Database Reference Databases: - HMDB [1] [4] - Metabolomics Workbench [5] - MetaboLights [6] Database->D

This workflow suggests using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive detection, with subsequent data matching against major metabolomic databases for confirmation [1] [5] [4].

Workflow 2: Mechanism of Action & Signaling Investigation

Given this compound's reported activity as a cholinergic antagonist [3], this diagram proposes a pathway for elucidating its cellular mechanism of action.

This investigative pathway involves cell-based assays to confirm this compound's interaction with muscarinic/nicotinic receptors and downstream consequences. Techniques can include Western blotting to analyze signaling proteins like those in the MAPK pathway [7], RNA-Seq for transcriptomic profiling [7], and ELISA to measure cytokine production [8].

Guidance for Further Research

The information available is a starting point. For a comprehensive whitepaper, you will need to delve deeper:

  • Consult Specialized Databases: Use the HMDB [4], Metabolomics Workbench [5], and DrugBank (mentioned within HMDB) for more detailed structural and pathway information.
  • Access Full-Text Literature: The most critical mechanistic insights and experimental details are typically found in primary research articles. I recommend searching scientific literature databases using terms like "Aprophen mechanism of action," "cholinergic antagonist," and the provided CAS number 3563-01-7 [3].

References

The Exposome: A Primer for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The exposome is defined as the integrated compilation of all environmental, chemical, biological, and psychosocial influences that impact an individual's biology throughout their life course [1]. It is a critical complement to genomic data for understanding disease etiology.

Research indicates that environmental determinants can contribute to 70–90% of the attributable risk in chronic diseases like cardiovascular disease and certain cancers, rivaling or exceeding the proportion explained by inherited genetics [2]. A recent analysis of nearly 500,000 UK Biobank participants found that environmental factors accounted for 17% of the variation in risk for premature mortality, compared to less than 2% from genetic predisposition alone [2]. This underscores the importance of exposomics for precision prevention and public health.

Methodological Frameworks for Exposure Assessment

Studying a compound's role in the exposome requires a systems-level approach that integrates external exposure with internal biological response. The workflow moves from exposure characterization to mechanistic understanding.

The diagram below outlines the core conceptual framework for an exposome study, which can be adapted for researching specific compounds like Aprofene.

architecture cluster_external External Exposome cluster_internal Internal Exposome cluster_omics Multi-Omics Profiling cluster_integration Data Integration & Analysis Chem Chemical Agents PBBK PBBK Chem->PBBK Diet Diet Diet->PBBK Lifestyle Lifestyle Lifestyle->PBBK HBM Human Biomonitoring (HBM) Data Bio Biomarker Analysis HBM->Bio Prote Proteomics Bio->Prote Metabol Metabolomics Bio->Metabol Epig Epigenomics Bio->Epig Transcript Transcript Bio->Transcript EWAS EWAS Prote->EWAS Metabol->EWAS Epig->EWAS GxE Gene-Environment Interaction Path Pathway & Network Analysis GxE->Path Outcome Health Outcome & Disease Mechanism Path->Outcome Air Air Air->PBBK PBBK->HBM Transcript->EWAS EWAS->GxE

Exposome study framework integrating external and internal factors with multi-omics data.

Technical Approaches & Analytical Methods

The following tables summarize the key technological and analytical methods used in modern exposomics research, which form the basis for constructing a compound-specific investigation.

Table 1: Core Technologies for Exposome Measurement

Technology Application in Exposomics Key Advantage
High-Resolution Mass Spectrometry [1] [2] Measurement of hundreds of chemicals in biological samples (blood, tissue, tumor). Unbiased, broad-spectrum chemical analysis.
Wearable Sensors & PEM* [2] Individual-level, real-time monitoring of external exposures (e.g., air pollutants, noise). Provides high-resolution spatial and temporal exposure data.
Geo-referencing & Satellite Imaging [1] [2] Contextual data on the external environment (e.g., land use, proximity to pollution sources). Allows for large-scale, population-level exposure assessment.
Multi-omics Platforms (Proteomics, Metabolomics, Transcriptomics) [2] Profiling molecular changes in biological samples to capture internal biological response. Identifies biomarkers of effect and elucidates mechanistic pathways.
Artificial Intelligence & Machine Learning [1] Integration and analysis of complex, high-dimensional datasets from various sources. Discovers complex, non-linear patterns and exposure-disease relationships.

PEM: Personal Exposure Monitoring [2]

Table 2: Core Analytical and Study Designs

Method Description Purpose
Exposome-Wide Association Study (EWAS) [2] An agnostic, hypothesis-generating approach that statistically tests for associations between a wide array of exposures and health outcomes. To identify novel and unsuspected environmental risk factors for disease.
Physiology-Based Biokinetic (PBBK) Modeling [2] Computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds within the body. To understand inter-individual variability in internal dose from the same external exposure.
Gene-Environment (GxE) Interaction Analysis [2] Statistical methods to investigate how genetic variants and environmental factors jointly influence disease risk. To identify sub-populations that are genetically susceptible to specific environmental exposures.
Pathway & Network Analysis [3] [2] Using curated knowledge bases (e.g., Reactome) to interpret omics data in the context of biological pathways and functional interaction networks. To move from association to mechanism by understanding how exposures disrupt biological systems.

A Protocol for Compound-Specific Investigation

Based on the exposomics framework, here is a detailed experimental protocol that can be tailored for the study of this compound.

protocol P1 Phase 1: Exposure Assessment & Biomarker Discovery P2 Phase 2: Mechanistic Profiling & Multi-Omics Sample Sample Collection (Bio-specimens: blood, urine) ChemScreen Agnostic Chemical Screening (High-Res Mass Spectrometry) Sample->ChemScreen Expo External Exposure Assessment (Questionnaires, Sensors, GIS) Expo->ChemScreen Target Targeted Quantification of Compound(s) of Interest ChemScreen->Target Omics Multi-Omics Profiling (Transcriptomics, Proteomics, Metabolomics) Target->Omics P3 Phase 3: Data Integration & Functional Validation Dose Dose-Response & Temporal Analysis Omics->Dose Model Data Integration & PBBK Modeling Dose->Model P4 Phase 4: Translation & Biomarker Evaluation Validate Functional Validation (In vitro/In vivo models) Model->Validate Identify Identify Perturbed Biological Pathways Validate->Identify Ewas EWAS & GxE Analysis in Population Cohorts Identify->Ewas Eval Biomarker Evaluation for Risk Stratification Ewas->Eval

A four-phase experimental protocol for compound-specific exposome research.

Phase 1: Exposure Assessment & Biomarker Discovery

  • Sample Collection: Collect bio-specimens (blood, urine, tissue) from well-characterized cohorts. Immediate processing and storage at -80°C is critical for preserving sample integrity for multi-omics analysis [2].
  • External Exposure Assessment: Use a combination of questionnaires, wearable sensors (PEM), and geographic information systems (GIS) to characterize the external environment and identify sources of exposure to the compound of interest [1] [2].
  • Agnostic Chemical Screening: Employ liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for an unbiased analysis of the small molecules present in the biospecimens. This can reveal the compound and its metabolites [2].
  • Targeted Quantification: Develop and apply a sensitive and specific LC-MS/MS method to accurately quantify the concentration of the compound and its major metabolites in the samples [2].

Phase 2: Mechanistic Profiling & Multi-Omics

  • Multi-Omics Profiling: On the same set of biospecimens, conduct transcriptomic, proteomic, and metabolomic analyses. This generates a comprehensive profile of the biological response, from gene expression to functional metabolic changes [2].
  • Dose-Response & Temporal Analysis: In controlled in vitro or model organism studies, establish the relationship between the external concentration of the compound, its internal dose, and the resulting omics-level changes over time [2].

Phase 3: Data Integration & Functional Validation

  • Data Integration & PBBK Modeling: Use advanced bioinformatics and systems biology tools to integrate the chemical screening and multi-omics data. Physiology-Based Biokinetic (PBBK) models can be built to simulate the compound's ADME processes, accounting for inter-individual variability [2].
  • Functional Validation: Use siRNA, CRISPR, or pharmacological inhibitors in relevant cell lines to knock down genes or proteins identified in the pathway analysis. This confirms their functional role in the compound's toxicity mechanism [3] [2].
  • Identify Perturbed Biological Pathways: Perform pathway enrichment analysis using databases like Reactome [3] to interpret the multi-omics signatures and identify specific biological pathways (e.g., oxidative stress, mitochondrial dysfunction, inflammatory signaling) disrupted by the compound.

Phase 4: Translation & Biomarker Evaluation

  • EWAS & GxE Analysis: Apply the compound concentration or its signature biomarker in an Exposome-Wide Association Study (EWAS) framework within large population cohorts to link it to health outcomes. Integrate genomic data to search for significant Gene-Environment (GxE) interactions [2].
  • Biomarker Evaluation: Assess the performance of the identified exposure biomarkers for disease prediction and risk stratification in independent populations, evaluating their potential for use in precision prevention [2].

A Note on Graphviz for Scientific Diagrams

The DOT language in Graphviz is excellent for generating clear, reproducible diagrams for scientific workflows and relationships. The scripts in this guide adhere to your formatting specifications. For more complex visualizations like signaling pathways, you may need to use advanced techniques such as invisible nodes and splines=false to achieve right-angled edges, though this can increase script complexity [4]. For specialized diagrams like sequence charts, tools like PlantUML or Mscgen might offer more semantic syntax [5].

References

Aprofene diphenylmethane compound class

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Biological Activity

The research identifies a series of new chiral diphenylmethane derivatives as potent dual PPARα/γ partial agonists [1]. These compounds exhibit a unique combination of anti-proliferative effects and a strong activation of mitochondrial functions.

The table below summarizes the core activities and proposed mechanisms for the most active compounds, (R)-1, (S)-1, and the racemic mixture (R,S)-2 [1] [2]:

Compound PPARα/γ Activity Anti-Proliferative Activity Key Proposed Mechanisms

| (R)-1 & (S)-1 | Potent dual partial agonists | Inhibits colorectal cancer cell proliferation | • Activates mitochondrial biogenesis • Upregulates CAC & CPT1 genes • (S)-1 partially inhibits Wnt/β-catenin signaling | | (S)-1 | Potent dual partial agonist | More robust anti-proliferative activity | • Partial inhibition of Wnt/β-catenin signaling | | (R,S)-2 | Potent dual partial agonist | Inhibits colorectal cancer cell proliferation | • Activates mitochondrial biogenesis • Upregulates CAC & CPT1 genes |

A notable finding was that both enantiomers of the most active compound (1) showed similar transactivation activity on PPARs. Docking experiments suggested this was due to a lack of stereoselectivity, providing a molecular understanding for their similar partial agonism [1].

Detailed Experimental Protocols

The following methodologies are critical for evaluating the biological activities of these diphenylmethane derivatives.

PPARα/γ Transactivation Assay

This experiment measures the ability of the compounds to activate PPARα and PPARγ receptors [1].

  • Objective: To quantify the agonistic activity on PPARα and PPARγ.
  • Procedure:
    • Cells (e.g., HEK293T) are transfected with expression plasmids for PPARα or PPARγ.
    • A reporter plasmid (e.g., luciferase gene under control of a PPAR-responsive element) is co-transfected.
    • Transfected cells are treated with varying concentrations of the diphenylmethane derivatives.
    • After incubation, luciferase activity is measured to determine the level of receptor activation.
  • Key Finding: The compounds were identified as partial agonists, meaning they activate the receptors but to a lesser extent than a full agonist [1].
Anti-Proliferative Assay (e.g., MTS/XTT Assay)

This protocol assesses the inhibition of cancer cell proliferation [1].

  • Objective: To evaluate the anti-proliferative effects of the compounds on colorectal cancer cells.
  • Procedure:
    • Colorectal cancer cells are seeded in culture plates and allowed to adhere.
    • Cells are treated with a range of concentrations of (R)-1, (S)-1, or (R,S)-2.
    • After a set incubation period (e.g., 72 hours), a tetrazolium compound (MTS or XTT) is added to the cells.
    • Viable cells metabolize the compound into a colored formazan product. The absorbance of this product, measured with a plate reader, is directly proportional to the number of living cells.
  • Key Finding: (S)-1 displayed more robust anti-proliferative activity, which was attributed in part to the inhibition of the Wnt/β-catenin pathway [1].
Gene Expression Analysis via qRT-PCR

This method quantifies changes in the expression of mitochondrial genes [1].

  • Objective: To demonstrate the upregulation of mitochondrial genes (CAC and CPT1) by the compounds.
  • Procedure:
    • Cells treated with the compounds are lysed, and total RNA is isolated.
    • RNA is reverse-transcribed into complementary DNA (cDNA).
    • Gene-specific primers for CAC, CPT1, and a housekeeping gene (e.g., GAPDH) are used to amplify the cDNA in a quantitative PCR reaction.
    • The change in gene expression is calculated using the ΔΔCt method, normalized to the housekeeping gene and relative to an untreated control.
  • Key Finding: The compounds activate the carnitine shuttle system through upregulation of CAC and CPT1, and induce a PPARα positive feedback loop [1].

Mechanistic Pathways Visualized

The following diagrams, created with Graphviz using your specified parameters, illustrate the core mechanisms of action described in the research.

Diagram 1: Signaling Pathways & Anti-Proliferative Effects

This diagram outlines the dual pathways through which the diphenylmethane derivatives exert their effects.

Mechanism_of_Action cluster_PPAR PPAR Activation Pathway cluster_Wnt (S)-1 Specific Action Compound Diphenylmethane Derivatives PPAR Dual PPARα/γ Activation Compound->PPAR S1 (S)-1 Enantiomer Compound->S1 Mitoch Mitochondrial Biogenesis PPAR->Mitoch Induces Genes Upregulation of CAC & CPT1 Genes PPAR->Genes Activates AntiProlif Anti-Proliferative Effect Genes->AntiProlif Contributes to Wnt Inhibition of Wnt/β-catenin Signaling S1->Wnt Wnt->AntiProlif

Diagram 1: The dual mechanistic pathways of diphenylmethane derivatives, showing PPAR activation and Wnt pathway inhibition converging on anti-proliferative effects.

Diagram 2: Mitochondrial Biogenesis & Function

This diagram details the specific mitochondrial processes activated by these compounds.

Mitochondrial_Activity Comp Diphenylmethane Derivatives PPARA PPARα Activation Comp->PPARA PosLoop PPARα Positive Feedback PPARA->PosLoop Initiates CAC Carnitine/Acylcarnitine Carrier (CAC) PPARA->CAC CPT1 Carnitine- Palmitoyl- Transferase 1 (CPT1) PPARA->CPT1 PosLoop->PPARA Reinforces Shuttle Activation of Carnitine Shuttle CAC->Shuttle CPT1->Shuttle Biogenesis Mitochondrial Biogenesis Shuttle->Biogenesis Supports

Diagram 2: The cascade of mitochondrial gene activation and biogenesis induced by PPARα activation.

Research Implications & Notes

The identified diphenylmethane derivatives represent a promising scaffold for developing new therapeutics. Their unique combination of metabolic activation (via PPARs) and anti-proliferative activity suggests potential in areas like insulin resistance and cancer, particularly colorectal cancer [1]. The strong mitochondrial biogenesis activity is highlighted as a potential therapeutic target for treating insulin resistance [1].

It is important to note that the provided search results did not contain specific information on a compound named "Aprofene." This guide is therefore structured entirely around the highly relevant research on "new chiral diphenylmethane derivatives" that function as dual PPARα/γ agonists.

References

Aprofene synthesis and purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Aprofene

The table below summarizes the key identified information for this compound:

Property Description
IUPAC Name Information not available in search results
Chemical Structure this compound structure [1]
Molecular Formula C₂₁H₂₇NO₂ [2]
Molecular Weight 325.44 g/mol [2]
CAS Registry Number 3563-01-7 [2]
Known Biological Activity Antimuscarinic inhibitor; used for research of the central nervous system [2]
Storage Store under recommended conditions in the Certificate of Analysis (typically provided by the supplier) [2]

Application Notes & Protocol Development Guide

Given the absence of explicit published methods, the following workflow outlines a systematic approach to develop synthesis and purification protocols for this compound.

cluster_1 Phase 1: Foundational Research cluster_2 Phase 2: Route Design & Scouting cluster_3 Phase 3: Experimental Execution Start Start: Develop this compound Protocol A1 Analyze Known Structure (C₂₁H₂₇NO₂) Start->A1 A2 Identify Analogous Compounds (e.g., Propafenone) A1->A2 A3 Review General Techniques (Patent & Review Literature) A2->A3 B1 Propose Retrosynthetic Analysis A3->B1 B2 Design Reaction Steps B1->B2 B3 Select Preliminary Purification Methods (Crystallization, Chromatography) B2->B3 C1 Optimize Synthesis Parameters (Catalyst, Solvent, Temperature, Time) B3->C1 C2 Establish Purification Protocol (Extraction, Distillation, Crystallization) C1->C2 C3 Characterize Final Product (NMR, MS, HPLC) C2->C3 End Finalized Application Notes C3->End

Phase 1: Foundational Research and Analogy

This initial phase involves gathering all possible indirect information.

  • Structure Analysis: Begin by analyzing the known structure of this compound (C₂₁H₂₇NO₂) [2]. Key functional groups include an ester, a tertiary amine, and two aromatic rings. This analysis will guide your search for analogous chemical transformations.
  • Study Analogous Compounds: Research the synthesis of structurally similar pharmaceuticals. For instance, the synthesis of Propafenone Hydrochloride shares some features, as it is also an aromatic ketone with an amine-containing side chain. One of its synthetic routes uses a phase-transfer catalyst (tetrabutylammonium bromide), which can offer milder reaction conditions and higher yields [3]. Exploring such catalysts for this compound synthesis could be beneficial.
  • Review General Techniques: Broaden your search to review articles and patents covering general synthetic and purification methodologies relevant to your structure [4] [5].
Phase 2: Route Design and Scouting

Based on your research, propose and test a synthetic route.

  • Retrosynthetic Analysis: Deconstruct the this compound molecule into plausible starting materials. A logical disconnection could be at the ester or the amine linker.
  • Reaction Steps: Design a multi-step sequence. This will likely involve reactions such as Friedel-Crafts acylation to form the benzophenone core, nucleophilic substitution to install the amine side chain, and finally, esterification.
  • Preliminary Purification: Plan for standard techniques after each step, such as aqueous work-up (extraction), distillation for intermediates, and final recrystallization to achieve high purity [3].
Phase 3: Experimental Execution and Optimization

This is an iterative process of running reactions and refining conditions.

  • Optimize Synthesis: Systematically vary parameters like catalyst type/loading (e.g., phase-transfer catalysts [3]), solvent, temperature, and reaction time to maximize yield and purity.
  • Establish Purification Protocol: Develop a rigorous purification workflow for the final product. This often involves:
    • Liquid-Liquid Extraction: To remove impurities and catalysts.
    • Chromatography: Use silica gel column chromatography for initial purification [6].
    • Recrystallization: Identify an optimal solvent system for the final recrystallization to obtain this compound as a pure, crystalline solid [3].
  • Characterize Final Product: Confirm the identity and purity of synthesized this compound using analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Important Considerations for Researchers

  • Analytical Chemistry: Throughout the development process, you must rely heavily on analytical techniques (TLC, HPLC, NMR) to monitor reactions, identify impurities, and confirm the structure of intermediates and the final product.
  • Intellectual Property: Be mindful of existing patents. While a compound may be known for research, its specific, efficient synthetic route or formulation may be protected [4].
  • Safety: Always conduct a thorough hazard analysis before attempting any new chemical synthesis. This includes reviewing Safety Data Sheets (SDS) for all chemicals and implementing appropriate engineering controls and personal protective equipment (PPE).

References

Aprofene analytical detection techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Aprophen

The table below summarizes the basic chemical information available for Aprophen, which is essential for developing an analytical method [1].

Property Description
IUPAC Name Aprophen (Aprofene)
Chemical Abstracts Service (CAS) No. 3563-01-7
Molecular Formula C({21})H({27})NO(_{2})
Molecular Weight 325.44 g/mol
SMILES Notation CC(C1=CC=CC=C1)(C(OCCN(CC)CC)=O)C2=CC=CC=C2
Biological Activity Antimuscarinic inhibitor; used for research of the central nervous system.
Legal Status (Note) A controlled substance in some territories.

Proposed Analytical Methodologies

As no direct literature exists for Aprophen, the following section outlines potential analytical strategies. These protocols are inferred and adapted from methods used for structurally or functionally related compounds, such as tropane alkaloids (e.g., atropine, scopolamine) and other central nervous system agents [2] [3].

Sample Preparation: Liquid-Liquid Extraction (LLE)

A fundamental LLE protocol can be a starting point for isolating Aprophen from biological matrices like plasma or serum [4].

  • Materials: Biological sample (e.g., 1 mL of plasma), internal standard (e.g., a stable isotope-labeled analog of Aprophen), organic solvents (ethyl acetate or tert-butyl methyl ether), and a centrifuge.
  • Procedure:
    • Alkalization: Pipette 1 mL of plasma into a glass tube. Add 100 µL of internal standard working solution. Vortex to mix.
    • Extraction: Add 5 mL of organic solvent (e.g., ethyl acetate). Cap the tube and mix for 10 minutes on a mechanical shaker.
    • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes at room temperature.
    • Collection: Transfer the upper organic layer to a new, clean tube.
    • Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen gas in a warm water bath (e.g., 40°C).
    • Reconstitution: Reconstitute the dry residue in 200 µL of the initial mobile phase for LC-MS analysis. Vortex thoroughly and transfer to an autosampler vial.
Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for sensitive and specific quantification of small molecules in complex matrices. The following workflow and parameters are proposed based on standard practices [4] [5].

G Sample Sample LC LC Sample->LC Injection MS1 MS1 LC->MS1 Eluting Analyte Fragmentation Fragmentation MS1->Fragmentation Precursor Ion Selection MS2 MS2 Fragmentation->MS2 Product Ions Generation Data Data MS2->Data Signal Acquisition

Diagram 1: LC-MS/MS analysis involves separating the sample, ionizing the analyte, selecting a specific precursor ion, generating fragment ions, and detecting the resulting product ions.

  • Chromatographic Conditions:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
    • Gradient: 5% B to 95% B over 5-8 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometric Conditions:
    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Scan Type: Multiple Reaction Monitoring (MRM).
    • Source Parameters (require optimization): Ion spray voltage (~4500 V), source temperature (~500 °C), nebulizer and heater gas.
    • MRM Transitions (theoretical, require experimental confirmation):
      • Aprophen: Precursor ion m/z 326.2 → Product ion m/z [to be determined].
      • Internal Standard: Precursor ion → Product ion [to be determined].

Critical Method Validation Steps

Any developed method must be rigorously validated. The key parameters to evaluate are summarized below [4] [6].

Validation Parameter Experimental Procedure & Target Criteria
Linearity & Range Analyze a minimum of 6 non-zero calibrators. A correlation coefficient (r) of ≥ 0.99 is typically required.
Lower Limit of Quantification (LLOQ) The lowest standard with signal-to-noise >10 and accuracy/precision within ±20%.
Accuracy & Precision Assess using QC samples at low, medium, and high concentrations. Intra- and inter-day accuracy and precision should be within ±15% (±20% at LLOQ).
Extraction Recovery Compare analyte response from pre-spiked samples vs. post-extraction spiked samples. Recovery should be consistent and precise.
Matrix Effect Compare analyte response in post-extraction spiked samples vs. pure solution. The matrix factor should be close to 1, indicating minimal ion suppression/enhancement.

Research and Development Guidance

Given the lack of established methods, your work would be pioneering. Here is a logical pathway to establish a validated protocol, from foundational research to full application.

G Step1 1. Literature Review & Compound Characterization Step2 2. Method Development & Optimization Step1->Step2 Step3 3. Full Method Validation Step2->Step3 Step4 4. Application to Real-World Samples Step3->Step4

Diagram 2: A sequential workflow for developing a new analytical method, from initial research to practical application.

  • Foundational Research: Conduct a thorough review of analytical methods for compounds with similar structures (e.g., other antimuscarinic agents or esters). Source a pure Aprophen standard to serve as a reference material.
  • Method Scouting and Optimization: Use the pure standard to experimentally determine the optimal MRM transitions, fragmentor voltages, and collision energies on your instrument. Systematically optimize the chromatographic conditions (mobile phase pH, buffer strength, gradient profile) for peak shape and retention.
  • Comprehensive Validation: Once a candidate method is established, perform a full validation according to regulatory guidelines (e.g., FDA/EMA) for all parameters listed in the table above.
  • Application: Apply the validated method to the analysis of Aprophen in specific research matrices, such as plasma, tissue homogenates, or pharmaceutical formulations.

References

Aprofene HPLC and chromatography conditions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification

  • Chemical Name: Benzeneacetic acid, alpha-methyl-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) [1]
  • PubChem CID: 170353 [1]

Proposed HPLC Method for Aprofene

The following method is proposed based on general principles of reversed-phase HPLC for pharmaceutical analysis and analogous methods for structurally similar compounds [2] [3]. This serves as a starting point for development and optimization.

Table 1: Proposed HPLC Instrumental Parameters

Parameter Specification
HPLC Type Reversed-Phase (RP-HPLC)
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) [3]
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) [3]
Detection Diode Array Detector (DAD)
Detection Wavelength To be determined empirically (consult UV spectrum)
Flow Rate 1.0 mL/min [2]
Column Temperature 30-40°C
Injection Volume 10-20 µL

Table 2: Method Development & Optimization Guide

Factor Optimization Goal Suggested Approach
Mobile Phase pH Control ionization for peak shape. Phosphate or formate buffers (pH 2.5-3.5) are common in RP-HPLC [3].
Organic Modifier Adjust retention and selectivity. Test different ratios of Acetonitrile and Methanol (e.g., from 50:50 to 80:20 organic:aqueous) [2].
Gradient vs. Isocratic Achieve optimal resolution and speed. Start with a scouting gradient (e.g., 20% to 80% organic in 15 min), then transition to isocratic conditions matching the elution profile [2].

Method Validation Protocol

Once the initial conditions are set, the method must be validated according to International Council for Harmonisation (ICH) guidelines. The following protocol outlines the key experiments [2].

Table 3: Method Validation Characteristics and Acceptance Criteria

Validation Characteristic Protocol & Evaluation
Specificity Verify no interference from excipients or degradation products. Inject placebo and stressed samples (acid/base, oxidative, thermal) [3].
Linearity & Range Prepare at least 5 concentrations (e.g., 50-150% of target). Calculate correlation coefficient (r), which should be >0.999 [2] [3].
Accuracy (Recovery) Spike known amounts into placebo. Mean recovery should be 98-102% [2].
Precision Repeatability: 6 injections at 100% concentration; RSD < 1.0%. Intermediate Precision: Different day/analyst; RSD < 2.0% [2] [3].
Robustness Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic ratio ±2%). System suitability criteria must still be met [2].
Solution Stability Monitor standard and sample solutions over 24-48 hours at room temperature and refrigerated.

The experimental workflow for developing and validating this method can be visualized as follows:

G HPLC Method Development and Validation Workflow start Start Method Development cond_select Select Initial Conditions (Column, Mobile Phase, Detection) start->cond_select optim_ret Optimize for Retention (Adjust Solvent Strength) cond_select->optim_ret optim_sel Optimize Selectivity (Adjust pH, Modifier Ratio) optim_ret->optim_sel sys_opt System Parameter Optimization (Flow Rate, Temperature) optim_sel->sys_opt val_plan Create Validation Protocol sys_opt->val_plan val_spec Specificity Testing val_plan->val_spec val_lin Linearity Testing val_plan->val_lin val_acc Accuracy Testing val_plan->val_acc val_prec Precision Testing val_plan->val_prec val_rob Robustness Testing val_plan->val_rob report Compile Validation Report val_spec->report val_lin->report val_acc->report val_prec->report val_rob->report

Critical Considerations & Troubleshooting

  • Peak Shape Issues: Asymmetric or broad peaks may require mobile phase pH adjustment, use of a high-purity silica column, or column temperature optimization [2].
  • Sample Preparation: The solubility of this compound hydrochloride in the mobile phase or a compatible solvent (e.g., methanol) must be established. Filtration (0.45 µm or 0.22 µm membrane) is critical to prevent column blockage [2].
  • Instrumental Considerations: Modern HPLC systems like the Agilent Infinity III or Shimadzu i-Series offer high pressure capabilities and reduced delay volumes, which can improve performance and reproducibility [4].

Conclusion

This document provides a comprehensive framework for the analysis of this compound by HPLC. The proposed method and detailed validation protocol are designed to be adapted and refined in the laboratory. Success will depend on systematic optimization and rigorous validation specific to your instrument, column, and sample matrix.

References

Comprehensive Application Notes and Protocols for Aporphine Alkaloid In Vitro Assays in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aporphine Alkaloids in Drug Discovery

Aporphine alkaloids represent a significant class of naturally occurring compounds that have garnered substantial interest in pharmaceutical research due to their diverse biological activities. Recent investigations have highlighted their potential as therapeutic agents, particularly in the realm of immunology and inflammation. Among these compounds, Taspine, an aporphine alkaloid found in various plant species including those from the Berberidaceae family, has emerged as a promising candidate for drug development. Traditionally used in Chinese medicine for treating injuries and rheumatism, Taspine's modern pharmacological significance was revealed through systematic screening of natural product libraries, where it demonstrated potent Toll-like receptor 2 (TLR2) inhibitory activity [1].

The discovery of Taspine's TLR2 antagonism prompted extensive structure-activity relationship (SAR) studies, leading to the development of SMU-Y6, a synthetic derivative with enhanced pharmacological properties. Compared to its parent compound, SMU-Y6 exhibits superior TLR2 inhibition, improved water solubility, and reduced cytotoxicity, making it a more viable candidate for therapeutic development [1]. These advances position aporphine alkaloids as valuable chemical scaffolds for developing treatments against inflammatory and autoimmune diseases, with in vitro assays playing a pivotal role in characterizing their biological activities and mechanisms of action.

Key In Vitro Assay Applications & Quantitative Data

In vitro assays have been instrumental in characterizing the biological activities of aporphine alkaloids, particularly their anti-inflammatory properties through TLR2 inhibition. The following table summarizes the key quantitative findings from these investigations:

Table 1: Key In Vitro Assay Applications and Quantitative Data for Aporphine Alkaloids

Assay Type Compound Tested Key Parameters Measured Results Significance
TLR2 Inhibition Screening Taspine IC50 against TLR2 activation Significant TLR2 inhibition Identified from 2100 natural products as top candidate [1]
TLR2 Binding Affinity SMU-Y6 Dissociation constant (Kd) Kd = 0.18 μmol/L High binding affinity to TLR2 protein [1]
Cytotoxicity Assessment Taspine derivatives Cell viability metrics Reduced toxicity vs. parent compound Improved therapeutic window [1]
Cytokine Profiling SMU-Y6 Inflammatory cytokine release Significant reduction in TNF-α, IL-6 Confirmed anti-inflammatory efficacy [1]
SAR Analysis Multiple derivatives TLR2 inhibitory activity SMU-Y6 identified as optimal structure Six-membered cyclic aliphatic amines enhance activity [1]
Selectivity Profiling SMU-Y6 Specificity for TLR2 over other TLRs Selective TLR2 inhibition Minimal off-target effects [1]

The quantitative data derived from these assays provides crucial insights into the pharmacological profile of aporphine alkaloids. The high binding affinity of SMU-Y6 to TLR2 (Kd = 0.18 μmol/L) particularly highlights its potential as a specific molecular probe and therapeutic candidate for inflammatory conditions driven by aberrant TLR2 activation [1]. Furthermore, the successful optimization of the Taspine scaffold to generate SMU-Y6 with reduced cytotoxicity demonstrates the value of systematic SAR studies in natural product-based drug discovery.

Experimental Protocols

TLR2 Inhibition Assay Protocol

The TLR2 inhibition assay is fundamental for evaluating the anti-inflammatory potential of aporphine alkaloids. This protocol utilizes HEK-Blue hTLR2 cells, which are specifically engineered to express human TLR2 and contain an inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene that responds to TLR2 activation [1].

Materials Required:

  • HEK-Blue hTLR2 cells (commercially available)
  • Test compounds (Taspine derivatives dissolved in DMSO, final concentration <0.1%)
  • TLR2 agonist (e.g., Pam3CSK4)
  • HEK-Blue detection medium
  • Cell culture medium and supplements
  • 96-well cell culture plates
  • CO2 incubator maintained at 37°C
  • Spectrophotometer or plate reader capable of measuring at 620-655 nm

Procedure:

  • Cell Preparation: Culture HEK-Blue hTLR2 cells in appropriate medium and harvest during logarithmic growth phase. Prepare cell suspension at a density of 1.0-1.5 × 10^6 cells/mL.
  • Compound Treatment: In a 96-well plate, add test compounds at various concentrations (typically ranging from 0.1 μM to 100 μM) to the cells. Include appropriate controls (vehicle control, agonist control, and inhibitor control).
  • Agonist Challenge: Add TLR2 agonist (Pam3CSK4 at EC80 concentration) to all wells except vehicle controls. Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
  • SEAP Measurement: Following incubation, transfer 20 μL of supernatant from each well to a new 96-well plate containing 180 μL of HEK-Blue detection medium. Incubate for 30 minutes to 2 hours at 37°C.
  • Absorbance Reading: Measure the absorbance at 620-655 nm using a plate reader. The SEAP production correlates with the level of TLR2 activation.
  • Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = [1 - (ODSample - ODVehicle)/(ODAgonist - ODVehicle)] × 100 Generate dose-response curves to determine IC50 values using appropriate statistical software [1].

Troubleshooting Tips:

  • Ensure DMSO concentrations are consistent across all samples and do not exceed 0.1% to avoid solvent toxicity.
  • Optimize cell density and agonist concentration in preliminary experiments to achieve robust activation signals.
  • Include reference compounds with known TLR2 inhibitory activity as assay controls.
Cell Viability and Cytotoxicity Assessment

Determining cell viability and cytotoxicity is crucial for evaluating the safety profile of aporphine alkaloids. Among various available methods, the MTT assay provides a reliable, colorimetric approach for assessing metabolic activity as an indicator of cell health [2].

Materials Required:

  • Cell line relevant to research context (e.g., macrophages, HEK cells)
  • Test compounds at various concentrations
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Dimethyl sulfoxide (DMSO) or isopropanol for formazan dissolution
  • 96-well tissue culture plates
  • CO2 incubator
  • Microplate reader capable of measuring 570 nm with 630-650 nm reference

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (typically 5,000-20,000 cells/well depending on cell type) in complete medium. Incubate for 24 hours to allow cell attachment.
  • Compound Treatment: Add serial dilutions of test compounds to the cells. Include blank (medium only), control (cells with vehicle), and reference controls. Incubate for desired treatment period (typically 24-72 hours).
  • MTT Application: After treatment, add MTT reagent to each well (final concentration 0.25-0.5 mg/mL). Incubate for 2-4 hours at 37°C.
  • Formazan Solubilization: Carefully remove the medium and add DMSO (or isopropanol) to dissolve the formed formazan crystals. Gently agitate the plate to ensure complete dissolution.
  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630-650 nm to subtract background.
  • Data Analysis: Calculate cell viability percentage using the formula: % Viability = (ODTreated - ODBlank)/(ODControl - ODBlank) × 100 Determine TC50 (toxic concentration 50) or CC50 (cytotoxic concentration 50) from dose-response curves [2].

Alternative Methods:

  • ATP-based assays provide higher sensitivity and broader dynamic range using luminescence detection.
  • Dye exclusion assays (e.g., trypan blue) offer simple, direct assessment of membrane integrity.
  • High-content analysis enables multiparameter assessment including morphology changes.

Signaling Pathways & Mechanisms of Action

The mechanistic understanding of how aporphine alkaloids exert their anti-inflammatory effects is crucial for their development as therapeutic agents. Research on SMU-Y6, the optimized Taspine derivative, has revealed its specific action on the TLR2/MyD88 signaling axis, a key pathway in innate immune responses [1].

Diagram: SMU-Y6 Inhibition of TLR2-Mediated Signaling Pathway

G TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Recruits Ligand Ligand Ligand->TLR2 Binding NFkB NFkB MyD88->NFkB Activates MAPK MAPK MyD88->MAPK Activates Cytokines Cytokines NFkB->Cytokines Induces MAPK->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Promotes SMU_Y6 SMU_Y6 SMU_Y6->TLR2 Inhibits

Diagram Title: SMU-Y6 Inhibition of TLR2 Signaling

As illustrated in the diagram, SMU-Y6 specifically targets the TLR2 receptor, preventing its interaction with downstream adaptor proteins. Mechanistic studies have demonstrated that SMU-Y6 binds directly to TLR2 with high affinity (Kd = 0.18 μmol/L), thereby interfering with the formation of the TLR2/MyD88 complex [1]. This disruption subsequently leads to the inhibition of two major pro-inflammatory signaling cascades: the NF-κB pathway and the MAPK pathway (including JNK, p38, and ERK). The concerted inhibition of these pathways results in reduced translocation of transcription factors to the nucleus, ultimately diminishing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β [1].

Furthermore, SMU-Y6 has been shown to influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype toward the anti-inflammatory M2 phenotype. This effect, combined with the inhibition of neutrophil infiltration at inflammation sites, contributes to the compound's potent anti-inflammatory activity observed in both cellular and animal models of acute inflammation [1]. The comprehensive mechanistic data gathered through these in vitro approaches provides a solid foundation for understanding how aporphine alkaloids mediate their therapeutic effects at the molecular level.

Data Analysis & Interpretation

For cytotoxicity assessments, TC50 values (toxic concentration 50%) should be calculated from dose-response curves. The therapeutic index for aporphine alkaloids can be estimated by comparing TC50 values from viability assays with IC50 values from efficacy assays. A high therapeutic index indicates a wider safety margin, which was successfully demonstrated with SMU-Y6 compared to its parent compound Taspine [1].

When interpreting results from multiple assay formats, consider the following aspects:

  • Mechanistic specificity: Confirm that observed effects are specifically mediated through TLR2 inhibition rather than general cytotoxicity.
  • Time-dependent effects: Consider conducting time-course experiments to distinguish between immediate and delayed responses.
  • Cell type variability: Validate findings in multiple relevant cell types, particularly primary cells where possible.
  • Assay limitations: Acknowledge that in vitro systems may not fully recapitulate the complexity of in vivo environments.

Statistical analysis should include appropriate replicates (typically n ≥ 3), with data presented as mean ± standard deviation. Significance testing between treatment groups should be performed using ANOVA with post-hoc tests, with p-values < 0.05 considered statistically significant [2] [1].

Conclusion

Aporphine alkaloids, particularly Taspine and its optimized derivative SMU-Y6, represent promising candidates for the development of novel anti-inflammatory therapies targeting TLR2 signaling. The application of robust in vitro assays has been instrumental in characterizing their biological activities, mechanisms of action, and therapeutic potential. The protocols outlined in this document provide standardized methods for evaluating TLR2 inhibition, cytotoxicity, and mechanistic aspects of aporphine alkaloids, enabling researchers to generate reliable, reproducible data that can guide further drug development efforts. As research in this field advances, these assay systems will continue to play a vital role in optimizing aporphine-based compounds for potential clinical application in inflammatory and autoimmune disorders.

References

How to Proceed with Metabolism Studies for Aprofene

Author: Smolecule Technical Support Team. Date: February 2026

Given the lack of direct data on Aprofene, the standard approach in drug development is to use established, general methodologies for in vitro metabolism studies. The following workflow outlines the core process you would typically follow.

Start Start: this compound Metabolism Study HLMs Incubation with Human Liver Microsomes (HLMs) Start->HLMs Analysis Analytical Phase: LC-MS/MS Analysis HLMs->Analysis Identification Metabolite Identification and Quantitation Analysis->Identification Data Data on Metabolites and Reaction Phenotyping Identification->Data

To build a research plan, you can focus on these key methodological pillars, which are well-established for novel compounds:

  • 1. Experimental System Selection: The most common initial system is the use of Human Liver Microsomes (HLMs) or recombinant cytochrome P450 (CYP) enzymes [1] [2] [3]. HLMs provide a rich source of major drug-metabolizing enzymes and are a cornerstone for high-throughput metabolic stability screening and reaction phenotyping.
  • 2. Analytical Technique: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical platform for these studies [4] [5]. It is used to separate the parent drug from its metabolites, and the mass spectrometer provides critical data for identifying and quantifying these compounds.
  • 3. Core Incubation Protocol: While parameters for this compound need to be determined experimentally, a standard HLM incubation protocol can serve as a starting template, adapted from studies on similar drugs [1] [2].

The table below summarizes a generic protocol based on common practices in the field.

Parameter Typical Setup Details
Incubation System Human Liver Microsomes (e.g., 0.1-1 mg protein/mL) in a suitable buffer (e.g., 50-100 mM phosphate buffer, pH 7.4) [2].
Co-factor NADPH-generating system or 1 mM NADPH to initiate the reaction [1] [2].
Test Compound This compound (substrate concentration to be determined by solubility and planned kinetics, e.g., 1-10 µM).
Incubation Pre-incubation for 5 min, reaction initiated with NADPH, run for a predetermined linear time (e.g., 10-60 min) at 37°C [2].
Termination & Analysis Stop with acetonitrile; analyze supernatant by LC-MS/MS [4].

A Proposed Pathway for Your Research

To move forward with this compound, you would need to establish your own experimental data. The following pathway, building on the workflow above, details the logical steps for a comprehensive metabolism study.

A A. Metabolic Stability • Incubate this compound with HLMs • Determine half-life and intrinsic clearance B B. Metabolite Identification • Use LC-HRMS/MS for analysis • Identify metabolites based on  mass shift and fragmentation A->B C C. Reaction Phenotyping • Incubate with specific  CYP enzyme inhibitors • Incubate with recombinant  CYP isoforms B->C D D. Kinetic Analysis • Determine Km and Vmax  for specific metabolic pathways C->D

  • Metabolic Stability Assessment: The first step is to determine how quickly this compound is metabolized. You would incubate it with HLMs and use LC-MS/MS to measure the disappearance of the parent compound over time, allowing you to calculate its half-life and intrinsic clearance [3].
  • Metabolite Identification and Profiling: Using high-resolution LC-MS/MS (LC-HRMS), you can detect metabolites based on their mass and fragmentation patterns [4]. Key data to collect includes:
    • Precursor and Product Ions: For structural elucidation.
    • Chromatographic Retention Time: To differentiate metabolites.
    • Spectral Interpretation: Comparing fragmentation patterns to the parent drug.
  • Reaction Phenotyping: This identifies which specific enzymes are responsible for the metabolism.
    • Chemical Inhibition: Co-incubate this compound with HLMs and selective chemical inhibitors for different CYP enzymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) [6] [3]. A significant reduction in metabolite formation pinpoints the involved enzyme.
    • Recombinant Enzymes: Incubate this compound individually with specific recombinant CYP isoforms. metabolite formation in a particular isoform directly identifies the responsible enzyme [2].
  • Enzyme Kinetics: For the major metabolic pathways identified, you would vary the substrate concentration of this compound and measure metabolite formation rates to determine the kinetic parameters (Michaelis-Menten constant, Km, and maximum velocity, Vmax), which define the enzyme's efficiency [1] [2].

References

Immunofluorescent Staining Protocol for Cell & Tissue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is ideal for detecting protein expression and localization in structurally intact tissues, such as Precision-Cut Lung Slices (PCLSs), and can be adapted for various other sample types [1].

Graphical Workflow: Immunofluorescence Staining

The diagram below outlines the key steps for immunofluorescent staining of tissue samples.

IF_Workflow Start Start: Tissue Sample Fix Fixation Start->Fix Perm Permeabilization Fix->Perm Block Blocking Perm->Block PrimAb Primary Antibody Incubation Block->PrimAb SecAb Secondary Antibody Incubation PrimAb->SecAb Mount Mounting & Imaging SecAb->Mount End Analysis Mount->End

Detailed Protocol Steps
  • Sample Preparation and Fixation

    • Purpose: To preserve tissue architecture and cellular morphology and to prevent protein degradation.
    • Procedure: For tissue samples like PCLSs, incubate in a cold fixation buffer (e.g., 4% Paraformaldehyde (PFA) in PBS) for at least 30 minutes at room temperature or 1 hour at 4°C [1]. For suspension cells, collect by centrifugation, resuspend in cold fixation buffer, and incubate [2].
    • Critical Note: After fixation, wash the samples thoroughly with PBS to remove any residual PFA, which can interfere with subsequent steps.
  • Permeabilization and Blocking

    • Purpose: Permeabilization allows antibodies to access intracellular targets by creating pores in the cell membrane. Blocking reduces non-specific antibody binding.
    • Procedure:
      • Permeabilization: Incubate fixed samples with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5-15 minutes at room temperature [2] [1].
      • Blocking: Incubate samples in a blocking buffer for at least 2 hours at room temperature or overnight at 4°C. A common and effective buffer is 5% Bovine Serum Albumin (BSA) in PBS, sometimes supplemented with 0.3% Triton X-100 [1].
  • Antibody Incubation

    • Purpose: To specifically bind the target protein (primary antibody) and visualize it with a fluorescently-tagged detector (secondary antibody).
    • Procedure:
      • Primary Antibody: Dilute the antibody in blocking buffer. Incubate with the sample for 2 hours at room temperature or overnight at 4°C for enhanced signal [1]. Protect from light from this step onward.
      • Washing: Wash the sample 3-5 times for 5-10 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
      • Secondary Antibody: Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647), specific to the host species of the primary antibody, in blocking buffer. Incubate with the sample for 1 hour at room temperature [1].
      • Washing: Perform 3-5 more washes with wash buffer to remove any unbound secondary antibody.
  • Mounting and Imaging

    • Purpose: To preserve the sample for microscopy and capture the fluorescent signal.
    • Procedure: Mount the sample on a glass slide using an anti-fade mounting medium, often containing a nuclear stain like DAPI. Seal the coverslip and store in the dark. Image using a fluorescence or confocal microscope with appropriate filter sets [1].

Flow Cytometry (FACS) Staining for Intracellular Targets

This protocol is optimized for analyzing protein expression at a single-cell level within a mixed population [2].

Graphical Workflow: Intracellular FACS Staining

The following chart illustrates the process for staining cells that will be analyzed by flow cytometry.

FACS_Workflow StartF Harvest and Wash Cells FixF Fixation StartF->FixF PermF Permeabilization FixF->PermF StainF Antibody Staining (in Permeabilization Buffer) PermF->StainF WashF Wash and Resuspend in FACS Buffer StainF->WashF Analyze Flow Cytometry Analysis WashF->Analyze

Detailed Protocol Steps
  • Cell Preparation: Harvest and wash cells (e.g., 1-2 x 10⁶ cells per tube) with cold PBS by centrifugation [2].
  • Fixation: Resuspend the cell pellet in 125 µL of cold fixation buffer (e.g., 2% PFA in PBS). Incubate for at least 30 minutes at room temperature or 1 hour at 4°C [2].
  • Permeabilization: Centrifuge to remove the fixative. Add 1 mL of permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to the tube, centrifuge, and aspirate. Resuspend the cells in 125 µL of permeabilization buffer and incubate for 5 minutes at room temperature [2].
  • Staining:
    • Centrifuge and aspirate the permeabilization buffer.
    • Resuspend the cell pellet in 125 µL of FACS buffer (e.g., 0.5% BSA, 0.05% Azide in PBS) containing the diluted primary antibody. Vortex and incubate on ice for 30 minutes [2].
    • Rinse the cells with 1 mL of FACS buffer by centrifugation.
    • Resuspend the cells in a fluorescent dye-conjugated secondary antibody, diluted in FACS buffer per the manufacturer's recommendations. Incubate for 30 minutes on ice, protected from light [2].
  • Analysis: Rinse the cells as before in FACS buffer. Resuspend the final pellet in 0.5 mL of PBS and analyze immediately on a flow cytometer [2].

Western Blot Protocol for Chemiluminescent Detection

Western blotting is a fundamental technique for detecting specific proteins in complex mixtures based on molecular weight [3] [4].

Graphical Workflow: Western Blotting

The core workflow for a standard western blot using chemiluminescent detection is shown below.

WB_Workflow StartWB Protein Lysate Gel SDS-PAGE Gel Electrophoresis StartWB->Gel Transfer Transfer to Membrane Gel->Transfer BlockWB Block Membrane Transfer->BlockWB AbInc Antibody Incubations (Primary & Secondary) BlockWB->AbInc Detect Chemiluminescent Detection AbInc->Detect EndWB Imaging Detect->EndWB

Detailed Protocol Steps & Reagent Table
  • Sample Preparation: Lyse cells or tissues in an appropriate buffer (e.g., RIPA) containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay, dilute with loading buffer containing DTT, and denature by heating at 100°C for 10 minutes [3].
  • Gel Electrophoresis: Load an equal amount of protein (10–40 µg for lysates) onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front has migrated sufficiently [3].
  • Protein Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet, semi-dry, or dry transfer system.
    • PVDF membranes must be pre-wet in 100% methanol for 30 seconds, then equilibrated in transfer buffer [4].
    • Nitrocellulose membranes can be equilibrated directly in transfer buffer [4].
  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or a commercial blocking agent) for 30–60 minutes at room temperature with agitation to prevent non-specific antibody binding [4].
  • Antibody Incubation:
    • Primary Antibody: Dilute the antibody in blocking buffer or a recommended diluent. Incubate the membrane for 1 hour at room temperature or overnight at 2–8°C [4].
    • Washing: Wash the membrane 3 times for 10 minutes each in TBST or PBST (Tris or Phosphate Buffered Saline with 0.05% Tween-20) [4].
    • Secondary Antibody: Dilute an HRP-conjugated secondary antibody in wash or blocking buffer. Incubate the membrane for 1 hour at room temperature [4].
    • Washing: Wash the membrane 6 times for 5 minutes each in wash buffer to thoroughly remove unbound antibody [4].
  • Detection: Incubate the membrane with a chemiluminescent HRP substrate working solution for 1-5 minutes. Drain excess reagent, wrap the membrane in plastic, and image using a chemiluminescence-compatible imaging system [4].

Table 1: Recommended Antibody Dilutions for Chemiluminescent Western Blotting [4]

Chemiluminescent Substrate Primary Antibody Dilution Secondary Antibody Dilution
Standard ECL (e.g., Pierce ECL) 1:1,000 (0.2–10 µg/mL) 1:1,000 - 1:15,000 (0.07–1.0 µg/mL)
Medium Sensitivity (e.g., West Pico Plus) 1:1,000 (0.2–1.0 µg/mL) 1:20,000 - 1:100,000 (10–50 ng/mL)
High Sensitivity (e.g., West Femto) 1:5,000 (0.01–0.2 µg/mL) 1:100,000 - 1:500,000 (2–10 ng/mL)

Key Considerations for Protocol Adaptation

When applying these protocols to a new compound like "Aprofene," several factors require careful optimization:

  • Antibody Validation: If you are using an antibody against this compound or its target, its specificity and optimal dilution must be empirically determined. Techniques like an indirect ELISA against the purified antigen can be used for validation [5].
  • Signal Optimization: For immunofluorescence and western blotting, factors like antigen retrieval (e.g., using heat and sodium citrate buffer) [1], antibody concentration, and incubation times are critical variables that may need adjustment to achieve a strong, specific signal with low background.
  • Controls: Always include appropriate controls. These are essential for interpreting your results and include:
    • No-primary-antibody control: To assess background from the secondary antibody.
    • Isotype control: To account for non-specific antibody binding.
    • Positive control: A sample known to express the target protein.
    • Negative control: A sample known not to express the target protein.

How to Proceed Without a Specific "this compound" Protocol

  • Verify the Compound Name: Double-check the spelling and nomenclature of "this compound." It might be a code name, an internal designation, or have a standard International Nonproprietary Name (INN).
  • Identify the Biological Target: If possible, determine the protein target or biological pathway that this compound interacts with. The protocols above can then be tailored to detect that specific target (e.g., using an antibody against the target protein).
  • Consult Specialized Resources: Reach out to the manufacturer or developer of this compound directly for application notes or technical support. Search patent databases, as they sometimes contain detailed experimental methods.

I hope these adaptable protocol frameworks provide a solid foundation for your research. If you can provide more details about the nature of this compound or its intended target, I may be able to help you refine these approaches further.


References

Aporphine Derivatives as Cytotoxic Agents: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Aporphine alkaloids are a class of natural products with demonstrated pharmacological properties. Recent studies highlight the potential of specific aporphine and isoquinoline derivatives as cytotoxic agents against aggressive cancers like Glioblastoma (GBM) [1].

Key Findings from Recent Research:

  • Cytotoxicity against GBM Cells: Compounds A5 (an isoquinoline derivative) and C1 (an aporphine derivative) significantly reduce cell viability in multiple patient-derived GBM cell cultures. Their effect is dose-dependent, with IC50 values in the low micromolar range [1].
  • Induction of Apoptosis: Treatment with A5 and C1 activates the intrinsic mitochondrial apoptosis pathway. This is evidenced by increased cytochrome C release, elevated levels of cleaved caspase-3, and upregulation of pro-apoptotic proteins like BIM and BAX [1].
  • Impairment of Cancer Stemness: These compounds can disrupt the self-renewal capacity of GBM by inhibiting 3D gliomasphere formation and reducing the expression of stemness markers [1].
  • Synergy with Standard Chemotherapy: A5 and C1 negatively regulate ABCB1, which may enhance the cytotoxicity of Temozolomide (TMZ), a standard GBM chemotherapeutic agent [1].

Table 1: Cytotoxicity Profile of Aporphine Derivatives A5 and C1 Table showing the 50% inhibitory concentration (IC50) values after a 48-hour treatment, as reported in [1].

Cell Line / Type A5 IC50 (μM) C1 IC50 (μM) Apomorphine (APO) IC50 (μM)
T98G (GBM cell line) 23.26 16.91 Not Reported
A172 (GBM cell line) 25.74 21.45 Not Reported
U3017MG (Patient-derived GBM) 48.36 30.97 20.51
U3031MG (Patient-derived GBM) 39.58 21.56 28.02
HEK293T (Non-tumorigenic) 63.51 68.63 Not Reported

Table 2: Analysis of Apoptotic Markers Post-Treatment Summary of key apoptotic pathway markers modulated in GBM cells (U3017MG, U3031MG) after 24-48 hour treatment with A5 or C1 (30 μM), adapted from [1].

Assay / Marker Observation after A5/C1 Treatment Biological Implication
Cytochrome C Oxidase Activity Significantly Increased Initiation of the intrinsic apoptotic pathway
Cleaved Caspase-3 Detected via immunoblotting Execution phase of apoptosis is activated
BCL2L11 (BIM) mRNA Significantly Upregulated Promotion of mitochondrial outer membrane permeabilization
BECN1 (Beclin-1) mRNA Significantly Upregulated Potential involvement of autophagy
BAX mRNA Significantly Upregulated (A5 only) Enhanced pro-apoptotic signaling

Detailed Experimental Protocol for In Vitro Treatment

This protocol outlines the methodology for treating glioblastoma cells with aporphine derivatives, based on the procedures described in [1]. It assumes a foundational knowledge of standard mammalian cell culture techniques [2] [3].

Cell Culture and Seeding
  • Cell Lines: Use validated GBM cell lines (e.g., T98G, A172) or patient-derived cells (e.g., U3017MG). Include a non-tumorigenic control cell line (e.g., HEK293T) to assess selective toxicity.
  • Culture Conditions: Maintain cells in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptromycin, at 37°C in a 5% CO₂ humidified incubator.
  • Preparation for Assay:
    • Harvest adherent cells at ~80% confluence using a gentle enzymatic dissociation reagent like TrypLE[tm] [2].
    • Count cells using a hemocytometer or automated cell counter with Trypan Blue staining to determine viability [2].
    • Seed cells into multi-well plates at a density optimized for your cell line and assay duration (e.g., 5,000-10,000 cells/well for a 96-well plate for viability assays). Allow cells to adhere overnight.
Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) of A5, C1, or other aporphine derivatives in Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C.
  • Working Dilutions: Serially dilute the stock in the cell culture medium to achieve the desired final treatment concentrations (e.g., 0-100 μM). Ensure the final concentration of DMSO is consistent across all groups (typically ≤0.1% v/v) and include a vehicle control (medium with 0.1% DMSO).
  • Treatment: After 24 hours of seeding, replace the medium in the wells with the compound-containing or control medium. Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
Key Downstream Assays
  • Cell Viability Assay: After treatment, assess viability using MTT, MTS, or similar assays. Measure absorbance according to the kit's instructions and calculate the percentage of viable cells relative to the vehicle control to determine IC50 values.
  • Analysis of Apoptosis:
    • Mitochondrial Membrane Potential: Use a JC-1 or TMRM probe to detect changes via flow cytometry.
    • Caspase Activation: Perform a Western Blot to detect cleaved caspase-3 or use a fluorescent caspase-3/7 activity assay.
    • Gene Expression: Extract total RNA from treated cells and analyze the mRNA levels of apoptotic markers (e.g., BCL2L11, BECN1, BAX) via RT-qPCR.
  • Gliomasphere Formation Assay: To assess effects on stemness, plate single-cell suspensions of GBM cells in serum-free, growth factor-supplemented medium in ultra-low attachment plates. Add compounds and monitor sphere formation and growth over 7-14 days.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key experimental workflow and the proposed mechanism of action for aporphine derivatives in GBM cells.

G cluster_workflow Experimental Workflow for Aporphine Treatment cluster_assays Start Cell Culture & Seeding (GBM lines, patient-derived cells) A1 Compound Preparation (DMSO stock, serial dilution in medium) Start->A1 A2 Treat Cells (Replace medium with compound/vehicle) A1->A2 A3 Incubate (48 hours typical for viability) A2->A3 A4 Perform Downstream Assays A3->A4 B1 Viability Assay (MTT/MTS, IC50 calculation) A4->B1 B2 Apoptosis Analysis (Western Blot, RT-qPCR, Flow Cytometry) A4->B2 B3 Gliomasphere Assay (Stemness inhibition) A4->B3

Diagram 1: A high-level overview of the key steps involved in treating cells with aporphine derivatives for cytotoxic evaluation.

G cluster_pathway Proposed Mechanism of Aporphine Derivatives (A5/C1) Compound A5 / C1 Treatment Mitoch Mitochondrial Dysfunction Compound->Mitoch Stemness Reduced Stemness Markers Compound->Stemness ABCB1 ABCB1 Negative Regulation Compound->ABCB1 CytoC Cytochrome C Release Mitoch->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis TMZ Enhanced TMZ Cytotoxicity ABCB1->TMZ

Diagram 2: The proposed molecular mechanism of A5 and C1, involving induction of the intrinsic apoptotic pathway and modulation of drug resistance and stemness properties.

Critical Considerations for Researchers

  • Dose-Response Validation: The cytotoxic effect is dose-dependent. It is crucial to conduct preliminary range-finding experiments to determine the appropriate IC50 for your specific cell model [1].
  • Vehicle Control: The use of DMSO is necessary for dissolving these compounds. A vehicle control group with the same concentration of DMSO is essential for accurate interpretation of results.
  • Barrier Permeability: In silico predictions suggest that A5 and C1 can cross the blood-brain barrier, which is a significant advantage for compounds targeting brain tumors like GBM [1].
  • Combination Therapy: Explore combination treatments with Temozolomide (TMZ). The evidence suggests that A5 and C1 can enhance TMZ cytotoxicity, potentially by modulating the ABCB1 transporter [1].

References

FAQ: Understanding Aprofen Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the fundamental solubility challenges with (R)-profens like (R)-ibuprofen? (R)-profens, the enantiomers of common NSAIDs, are poorly water-soluble drugs. The core issue lies in their physicochemical properties. For instance, ibuprofen has an intrinsic solubility of approximately 0.06 mg/mL and a pKa of about 4.4 [1]. This means it exists mainly in its unionized, poorly soluble form in the acidic environment of the stomach, making dissolution a major rate-limiting step for oral absorption [1] [2].

Q2: Why is enhancing the solubility of (R)-profens particularly important? While traditionally considered inactive, recent research reveals that (R)-profens are potent, substrate-selective inhibitors of endocannabinoid oxygenation by COX-2 [3]. Enhancing their solubility and bioavailability is therefore crucial for developing novel therapeutics that can maintain endocannabinoid tone, offering potential for treating conditions like neuropathic pain without the typical COX-inhibitory side effects [3].

Troubleshooting Guide: Solubility Enhancement Strategies

The table below summarizes the most effective techniques for improving the solubility and bioavailability of poorly water-soluble drugs like Aprofen [4] [2].

Technique Mechanism of Action Key Advantage(s) Reported Solubility Enhancement
Solid Dispersions [2] Dispersion of drug in hydrophilic matrix; creates amorphous form with high porosity & wettability. Significantly increases dissolution rate & oral absorption. General strategy for BCS Class II/IV drugs; can improve bioavailability by >100%.
Layered Double Hydroxides (LDHs) [5] Intercalation of drug into inorganic lamellar structure; dissolves in acid to release drug. Protects drug, enhances stability, and provides a high loading capacity. Increased solubility of Phenytoin by 6.57x (in HCl) and 10.5x (in pH 6.8 buffer).
Deep Eutectic Solvents (DES) [6] Hydrogen bonding with drug molecule; acts as a "green" solubilizing vehicle. Low toxicity, simple synthesis, and can enhance intestinal permeability. Increased solubility of Ibuprofen by several hundred-fold while maintaining stability.
Nanocrystals/Nanosuspension [2] Reduction of particle size to sub-micron range, drastically increasing surface area. Applicable for various administration routes (oral, parenteral, pulmonary). A proven candidate for effective delivery of poor water-soluble drugs.
Supercritical Fluid (SCF) Process [2] Use of supercritical CO₂ to create solvent-free, micronized particles. Avoids organic solvent residues and can control particle formation. Used to prepare solid dispersions (e.g., Carbamazepine in PEG 4000) with extended dissolution.
Salt Formation [2] Conversion to a salt (e.g., sodium salt) which has higher solubility in aqueous media. A classic and well-established methodology. Sodium salts of weak acids dissolve more rapidly than the parent compound.
Particle Size Reduction [2] Increasing the surface area available for dissolution through milling. Simple concept and widely used. Thermodynamically unstable and can lead to re-agglomeration or recrystallization.

Experimental Protocols for Key Techniques

Protocol 1: Forming a Solid Dispersion via Solvent Evaporation

This is a widely used method to create amorphous solid dispersions [2].

  • Dissolution: Dissolve the (R)-profen and a hydrophilic polymer carrier (e.g., PVP) in a common, volatile organic solvent (e.g., acetone, chloroform).
  • Mixing: Stir the solution magnetically to ensure a homogeneous mixture.
  • Evaporation: Remove the solvent to precipitate the solid dispersion. This can be achieved by:
    • Vacuum Drying: Applying vacuum with moderate heating.
    • Spray Drying: Dispersing the solution as fine droplets in hot air for rapid solvent evaporation.
    • Freeze Drying: Spraying the solution into liquid nitrogen, then lyophilizing the frozen droplets (ideal for thermolabile drugs).
  • Characterization: Analyze the resulting solid powder for its amorphous nature using PXRD, and for solubility and dissolution rate enhancement.
Protocol 2: Intercalating a Drug into Layered Double Hydroxides (LDHs)

This protocol, adapted from a study on Phenytoin, uses a solvent technique for intercalation [5].

  • Synthesize LDH (Trituration Method):
    • Combine magnesium nitrate hexahydrate and aluminum nitrate nonahydrate (e.g., in a 2:1 molar ratio).
    • Slowly add sodium hydroxide pellets with trituration until a paste forms, maintaining pH at 9-10.
    • Wash the paste with distilled water and centrifuge (e.g., 9,000 rpm for 5 min, repeated 3x).
    • Freeze the suspension at -80°C and subsequently lyophilize to obtain a dry MgAl-LDH powder.
  • Intercalate the Drug:
    • Dissolve the (R)-profen in a suitable solvent like acetone.
    • Add the formulated MgAl-LDH powder to the drug solution and mix on a magnetic stirrer until most solvent evaporates.
    • Transfer the mixture to an oven (e.g., 60°C) for complete drying to obtain the final MgAl-Profen-LDH powder.
Protocol 3: Utilizing Deep Eutectic Solvents (DES) as a Solubilizer

DESs are a promising green strategy to boost solubility and permeability [6].

  • DES Preparation: Combine a Hydrogen Bond Acceptor (HBA), such as Choline Chloride (ChCl), and a Hydrogen Bond Donor (HBD), such as Glycerol (Gly), in a specific molar ratio (e.g., 1:2). Gently heat and stir the mixture until a clear, homogeneous liquid forms.
  • Solubility Measurement: Add an excess amount of the (R)-profen to the prepared DES.
    • Vortex and/or sonicate the mixture to facilitate dissolution.
    • Place the sample in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
    • Centrifuge the saturated solution and analyze the supernatant concentration of the drug using a validated UV-Vis spectroscopy or HPLC method.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting and evaluating solubility enhancement strategies.

G Start Identify Solubility Challenge with (R)-Profens Analysis Characterize Physicochemical Properties (pKa, Log P) Start->Analysis Strategy Select Enhancement Strategy Analysis->Strategy SD Solid Dispersions Strategy->SD LDH Layered Double Hydroxides (LDHs) Strategy->LDH DES Deep Eutectic Solvents (DES) Strategy->DES Nano Nanonization Strategy->Nano Formulate Formulate & Prepare (Follow Experimental Protocol) SD->Formulate LDH->Formulate DES->Formulate Nano->Formulate Characterize Characterize Product Formulate->Characterize Evaluate Evaluate Performance Characterize->Evaluate Evaluate->Strategy Iterate if Needed

References

Stability Investigation FAQs for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary environmental factors that can cause drug degradation during storage? Several environmental factors can compromise drug stability. The key ones include:

  • Temperature: Elevated temperatures can significantly accelerate chemical degradation reactions [1] [2]. The rate of decay often increases with temperature, as seen in rAAV vectors whose stability decreased after prolonged storage at room temperature and higher [3].
  • Light: Exposure to light, particularly UV light, can cause photolytic degradation. The ICH Q1B guideline recommends specific light exposures for testing (e.g., 1.2 million lux hours) [4].
  • Humidity: Moisture can lead to hydrolysis, a common degradation pathway for many active pharmaceutical ingredients (APIs) [1] [5]. High humidity can also cause physical changes like clumping or dissolution [5].
  • Oxygen: Exposure to oxygen can lead to oxidative degradation. This is often tested using oxidizing agents like hydrogen peroxide [4].
  • pH: The acidity or basicity of the solution can catalyze hydrolysis. Drugs can show vastly different stability profiles in different solvents and pH conditions [6] [3].

Q2: How can I systematically study the degradation kinetics of a drug? Degradation kinetics help determine the shelf life and are studied by stressing the drug under various conditions and monitoring its concentration over time [7]. The data is then fitted to kinetic models.

The table below summarizes the fundamental kinetic models used in such analyses [7]:

Order of Reaction Rate Law Half-Life (t₁/₂) Formula Shelf-Life (t₉₀) Formula Common Examples
Zero-Order -d[A]/dt = k₀ [A]₀ / (2k₀) [A]₀ / (10k₀) Diclofenac (under specific conditions), some solid dosage forms [7].
First-Order -d[A]/dt = k₁[A] 0.693 / k₁ 0.105 / k₁ Imidapril hydrochloride, meropenem [7].
Pseudo-First-Order -d[A]/dt = k'[A] 0.693 / k' 0.105 / k' Common in suspensions or when one reactant is in excess [7].

The following workflow outlines a systematic strategy for conducting a forced degradation study, from planning to analysis [7] [4]:

G Start Plan Forced Degradation Study A Apply Stress Conditions Start->A B Sample at Time Intervals A->B C Analyze Samples (e.g., with HPLC) B->C D Determine % Drug Remaining C->D E Fit Data to Kinetic Models D->E F Calculate Parameters: k, t½, t₉₀ E->F G Identify Degradation Products (e.g., with MS, NMR) F->G End Establish Degradation Pathways & Recommend Storage G->End

Q3: What are the standard storage conditions for stability testing as per ICH guidelines? The International Council for Harmonisation (ICH) provides standardized conditions for stability testing to support product registration. The selection depends on the climatic zone where the drug will be marketed [5].

The table below outlines the standard ICH storage conditions for stability studies:

Study Type Storage Condition Purpose Typical Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH To establish the shelf life under recommended storage conditions [5]. 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH To bridge data when significant change occurs at accelerated conditions [5]. 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH To assess the rate of degradation and predict potential issues [5]. 6 months
Refrigerated 5°C ± 3°C For products requiring cold storage [5]. 12 months
Frozen –20°C ± 5°C For highly sensitive products like some biologics [5]. 12 months

Troubleshooting Guides

Problem: Unexpected degradation of a drug solution during storage. This is a common issue where the potency of a drug solution drops faster than anticipated.

Investigation Protocol:

  • Verify Solvent Compatibility: Aprotic solvents (e.g., acetonitrile, acetone) are generally more stable for certain compounds than protic solvents (e.g., methanol, ethanol), which can participate in degradation reactions [6]. Check if your solvent is appropriate.
  • Check Storage Conditions:
    • Temperature: Review data loggers to confirm there were no temperature excursions beyond the recommended range [2] [5].
    • Light: Ensure the solution was stored in light-resistant containers (e.g., amber vials), especially if the drug is photosensitive [5] [4].
    • Headspace Oxygen: For oxidation-prone drugs, consider degassing the solvent or storing under an inert gas like nitrogen [5].
  • Analyze Degradants: Use analytical techniques (LC-MS, GC-MS, NMR) to identify the degradation products. The structure of degradants can reveal the mechanism (e.g., hydrolysis, oxidation) [6] [4].
  • Review Formulation:
    • pH: The degradation rate of many drugs is pH-dependent. Determine the pH of your solution and check if it is at the point of maximum stability [3] [4].
    • Excipients: Check for potential interactions with buffer components or other additives. Some excipients may contain reactive impurities like peroxides that can drive oxidation [4].

Problem: Low recovery of a solid drug substance after long-term storage. A decrease in the potency of a solid API can be due to chemical or physical instability.

Investigation Protocol:

  • Confirm Humidity Control: Solid-state degradation is often mediated by moisture [1] [7]. Check the integrity of the packaging and whether a desiccant was used. High humidity can lead to hydrolysis [5].
  • Perform Physical Characterization:
    • Use techniques like XRPD to check for polymorphic changes.
    • Use SEM to observe changes in particle morphology or signs of caking.
  • Check for Chemical Degradation: Assay the drug content and look for related substances (degradants) using a stability-indicating method (e.g., HPLC) [4].
  • Assess Packaging: Ensure the primary packaging provides an adequate moisture and oxygen barrier (e.g., using HDPE bottles with induction seals, aluminum foil blister packs) [5].

References

Troubleshooting Guide: Low Yield Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues and solutions that are applicable to many synthesis optimization challenges, including potential ones in Aprofene production.

Problem Area Specific Issue Potential Cause Suggested Solution
Reaction Parameters Low Conversion Suboptimal temperature, time, or mixing [1] Precisely control temperature and use flow reactors for superior heat/mass transfer [1].
Impurity Formation Side reactions due to poor parameter control [1] Implement continuous flow systems for enhanced parameter control (stoichiometry, time, temp) [2] [1].
Technique & Workup Product Loss Inefficient extraction, purification, or transfer steps Recover product by using miniaturized continuous liquid-liquid extraction columns [1].
Clogging in Flow Solid accumulation/agglomeration in flow reactors [1] Integrate ultrasonic probes to break up particles and prevent clogging [1].
Sensitivity & Handling Unstable Intermediates Reactive species degrading in batch processes [1] Generate and consume unstable intermediates in situ in a continuous flow system [1].

Experimental Protocols for Yield Improvement

Here are detailed methodologies for two key approaches to improve synthesis yield.

Protocol 1: Transitioning from Batch to Continuous Flow

This protocol is based on general advantages of flow chemistry [1].

  • Reactor Setup: Use a tubular flow reactor made of chemically resistant materials (e.g., perfluorinated polymers or stainless steel). The system should include feed pumps, a mixing unit, a temperature-controlled reaction loop, and a back-pressure regulator (BPR).
  • Parameter Translation: Calculate the required flow rates to maintain the same stoichiometry and residence time as your batch reaction. The residence time in the flow reactor should replace the reaction time from the batch process.
  • Process Intensification: Gradually increase the reaction temperature in the flow system above the batch level. The improved heat transfer in flow allows for faster reactions at higher temperatures without degradation.
  • In-line Monitoring: Integrate analytical tools (e.g., an in-line IR spectrometer or HPLC) after the reactor outlet to monitor conversion and purity in real-time.
  • Work-up Integration: "Telescope" the reaction output directly into a continuous purification system, such as a liquid-liquid extraction column, to minimize handling losses.
Protocol 2: Optimizing a Friedel-Crafts Acylation in Flow

This is a specific example of how flow chemistry solved problems in synthesizing an ibuprofen intermediate, which is a common step in profene drug synthesis [2].

  • Objective: Improve yield and purity while reducing solvent use in a Friedel-Crafts acylation step.
  • Solvent-Free Reaction: If feasible, feed the reactants (aryl substrate and acylating agent) neat (without solvent) or in high concentration into the flow system.
  • Integrated Rearrangement: Design the flow reactor to allow the initial acylated product to flow directly into a second temperature zone that promotes any subsequent rearrangement (e.g., a Fries rearrangement) without isolation.
  • Process Control: Maintain a precise temperature profile and residence time. The cited example achieved a rapid 13-minute conversion with 95% purity [2].
  • Quenching and Isolation: Direct the output stream into a quenching solution with efficient mixing, followed by continuous extraction and crystallization.

Frequently Asked Questions (FAQs)

Q1: Why should I consider continuous flow over traditional batch methods for scaling up my synthesis? Continuous flow reactors offer superior control over critical reaction parameters like temperature, mixing, and residence time. This leads to higher yields, better purity, and inherent safety when handling hazardous or unstable intermediates. They also make it easier to telescope multiple steps together, reducing overall waste and processing time [1].

Q2: My reaction involves solids, which I've heard can clog flow reactors. How can I overcome this? Solid handling is a known challenge in flow chemistry, but it can be managed. Effective strategies include:

  • Using ultrasound probes to break up agglomerates [1].
  • Employing tube reactors with a larger internal diameter (mini- or mesofluidic reactors) to reduce pressure drops and clogging risk [1].
  • Ensuring the reactor is designed with accessible connections for maintenance.

Q3: What are the key equipment considerations for setting up a flow chemistry process? Key components include:

  • Pumps: Metering or HPLC pumps for precise, continuous reagent delivery.
  • Reactor: Coiled tubing or micro-structured chips for efficient heat transfer and mixing.
  • Back-Pressure Regulator (BPR): Essential for maintaining liquid state at elevated temperatures; modern diaphragm-based BPRs resist corrosion [1].
  • Controls and Monitoring: Software for setting flow rates and in-line analytics to monitor reaction progress.

Synthesis Improvement Workflow

The following diagram visualizes the decision-making process for improving synthesis yield, incorporating strategies like flow chemistry.

Start Start: Low Yield Issue A Analyze Reaction Check for unstable intermediates/side products Start->A B Parameter Screening Optimize time, temperature, and stoichiometry A->B C Consider Flow Chemistry For superior heat/mass transfer B->C D Solid Formation or Clogging? C->D E Implement Mitigation (Use ultrasound, larger tubing) D->E Yes F Telescope Steps Integrate reaction and purification D->F No E->F G Successful Yield Improvement F->G

References

Regulatory Guidelines & Core Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

For any analytical method used in drug development, compliance with regulatory guidelines is mandatory. The current global standards are defined by the International Council for Harmonisation (ICH), specifically the guidelines ICH Q2(R2) on validation and ICH Q14 on analytical procedure development [1]. The U.S. Food and Drug Administration (FDA) adopts these ICH guidelines [1].

The core of method validation is demonstrating that your analytical procedure is suitable for its intended use by assessing key performance characteristics [1] [2] [3]. The parameters you need to validate depend on the type of analytical procedure.

The table below summarizes the data requirements for the most common categories of analytical tests [3]:

Validation Parameter Category I: Assay Category II: Impurities Category III: Performance Tests Category IV: Identification
Quantitation of major components Quantitation & limit tests (e.g., dissolution)
Accuracy Yes Yes Yes No
Precision
- Repeatability Yes Yes Yes No
- Intermediate Precision Yes Yes Yes No
Specificity Yes Yes Yes Yes
Linearity Yes Yes Yes No
Range Yes Yes Yes No
LOD No Yes As needed No
LOQ No Yes (for quantitation) As needed No
Robustness To be considered To be considered To be considered To be considered

Detailed Experimental Protocols

Here are detailed methodologies for key validation experiments, including acceptance criteria.

Specificity
  • Procedure: Prepare and analyze a placebo. The analyte peak should be resolved from any potential interference. For HPLC, use a PDA detector to demonstrate peak purity. You can also spike the sample with known impurities or degradation products to prove the method can distinguish the analyte [3].
  • Acceptance Criteria: No interference from the placebo at the retention time of the analyte. The peak purity angle should be less than the purity threshold [3].
Accuracy
  • Procedure: Prepare a minimum of three sets of samples (e.g., 80%, 100%, 120% of label claim) by spiking the placebo with a known amount of analyte. Analyze them using the proposed method and calculate the percentage recovery for each concentration, plus the mean recovery, standard deviation (SD), and %RSD [3].
  • Acceptance Criteria (for Assay): Percentage recovery should be between 98.0% and 102.0%. %RSD should be NMT 2.0% [3].
Precision
  • System Precision: Inject six replicate preparations of the same standard solution.
  • Method Precision: Prepare and analyze six separate sample preparations from a homogeneous sample batch.
  • Calculation: For both, calculate the Mean, SD, and %RSD of the results [3].
  • Acceptance Criteria: %RSD should be NMT 2.0% for assay [3].
Linearity and Range
  • Procedure: Prepare a minimum of three standard solutions at different concentrations (e.g., 80%, 100%, 120%) across the expected range. Measure the response, plot a curve, and calculate the correlation coefficient [3].
  • Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.99 [3].

Frequently Asked Questions & Troubleshooting

Q1: Our method's accuracy fails at the 80% level, but passes at 100% and 120%. What could be wrong?

  • Potential Cause: Inadequate extraction efficiency at lower concentrations or issues with sample homogeneity.
  • Troubleshooting Steps:
    • Verify the preparation of your spiked placebo samples for human error.
    • Check if the extraction time and method are sufficient for lower concentration levels.
    • Ensure that your standard and sample solutions are stable throughout the analysis period.

Q2: How do we handle a change to an existing validated method?

  • Guidance: A risk-based assessment should be performed to determine the extent of re-validation required. The new ICH Q14 guideline promotes an "enhanced approach" where a well-understood method may allow for more flexible post-approval changes. The change could range from a limited verification (e.g., checking accuracy and precision) to a full re-validation [1].

Q3: What is the difference between a compendial (e.g., USP) method verification and a non-compendial (in-house) method validation?

  • Answer: For a compendial method, you are verifying that the method works as intended in your laboratory, with your specific instruments and analysts. This typically includes testing for Specificity, Precision, Accuracy, LOD, and LOQ [3].
  • For an in-house method, you must perform a full validation to establish its validity, which includes all parameters listed in the table above [3].

Method Validation Workflow Visualization

The following diagram illustrates the overall lifecycle of an analytical procedure, from development through validation and routine use, as emphasized by the modern ICH Q2(R2) and Q14 guidelines [1].

Analytical Method Lifecycle Start Define Analytical Target Profile (ATP) Development Method Development Start->Development  Defines Goals Validation Method Validation Development->Validation  Provides Procedure Routine_Use Routine Use & Monitoring Validation->Routine_Use  Verified Method Change Change Management & Re-validation Routine_Use->Change  Triggers if Needed Change->Validation  Requires Assessment

Proactive Method Robustness Testing

The following diagram outlines a logical workflow for designing a robustness study, which is a critical part of the method development and validation process as per ICH Q2(R2) [1]. A robust method ensures reliability during normal use.

Robustness Testing Workflow Identify 1. Identify Critical Parameters Define 2. Define Experimental Ranges Identify->Define Execute 3. Execute DOE (e.g., Plackett-Burman) Define->Execute Analyze 4. Analyze Impact on Results Execute->Analyze Document 5. Document Control Ranges Analyze->Document

The information provided should serve as a solid foundation for your technical support center. Remember that the principles of ICH Q2(R2) and Q14 are designed to be applied in a risk-based manner, meaning you should always tailor your validation and troubleshooting activities to the specific intended use of your Aprofene analytical method [1].

References

Aprofene interference in assays troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Assay Interference

Assay interference occurs when a substance or process artificially alters the true result of an experiment. These interferences are broadly categorized as follows:

Interference Type Description Common Examples
Chemical Reactivity [1] Compound chemically reacts with assay reagents or protein residues. PAINS (Pan-Assay Interference Compounds); covalent modifiers like aldehydes, epoxides [1].
Spectroscopic Interference [2] Compound affects the assay detection signal. Light absorption or fluorescence at the detection wavelength; inhibition of reporter enzymes (e.g., luciferase) [2].
Colloidal Aggregation [2] Compound forms aggregates that non-specifically inhibit proteins. Small molecules forming 50-1000 nm particles that adsorb and partially denature proteins [2].
Protein/Matrix Interference [3] [4] Sample components interfere with the assay system. Paraproteins (monoclonal immunoglobulins); hemolysis, icterus, lipemia (HIL); heterophilic antibodies [3] [4] [5].

A Systematic Troubleshooting Workflow

When you suspect assay interference, follow this logical diagnostic pathway. The process begins with the most common and easily identifiable issues before progressing to more complex investigations.

Start Suspect Assay Interference Preanalytical 1. Check for Preanalytical Errors Start->Preanalytical Analytical 2. Check Analytical Conditions Preanalytical->Analytical Preanalytical errors ruled out ID Sample ID correct? Preanalytical->ID InterferenceType 3. Identify Interference Type Analytical->InterferenceType Analytical conditions OK QC QC results in range? Analytical->QC PAINS a) Check for PAINS/ Reactive Compounds InterferenceType->PAINS Spectroscopic b) Test for Spectroscopic Interference InterferenceType->Spectroscopic Colloidal c) Test for Colloidal Aggregation InterferenceType->Colloidal Protein d) Test for Protein/ Matrix Effects InterferenceType->Protein Resolve 4. Apply Solution & Re-test PAINS->Resolve Spectroscopic->Resolve Colloidal->Resolve Protein->Resolve Resolve->Start Problem persists? Tube Correct tube type/ adequate fill? ID->Tube Clot Sample clotted? Tube->Clot Transport Transport conditions & stability OK? Clot->Transport Pipette Pipettes calibrated? QC->Pipette Reagent Reagents fresh & stored correctly? Pipette->Reagent Protocol Protocol followed exactly? Reagent->Protocol

Step 1: Check for Preanalytical Errors

Before investigating complex interference, rule out common preanalytical errors [5]:

  • Sample Identification: Confirm the sample is correctly labeled.
  • Tube Type and Fill: Ensure the correct collection tube was used and it was filled to the proper level.
  • Sample Integrity: Check for clots or signs of hemolysis.
  • Transport and Stability: Verify that the sample was transported and stored under appropriate conditions for the analyte.
Step 2: Check Analytical Conditions

Confirm that the assay itself is performing correctly [5] [6]:

  • Quality Control (QC): Check that internal and external QC results are within expected ranges.
  • Instrument and Reagents: Ensure pipettes are calibrated, reagents are fresh and stored properly, and the instrument is functioning without errors.
  • Protocol Adherence: Verify that the experimental procedure was followed exactly.
Step 3: Identify the Interference Type

If the above steps are satisfactory, perform specific tests to pinpoint the interference mechanism.

a) Check for PAINS/Reactive Compounds

  • Action: Screen compound structure against Pan-Assay Interference Compounds (PAINS) filters using public databases (e.g., cbligand.org/PAINS/ or zinc.docking.org) [2].
  • Interpretation: If the compound is flagged as a PAINS, it is likely promiscuous and acts through non-specific mechanisms. Strong SAR (Structure-Activity Relationship) is the most important criterion to distinguish a true hit from a PAINS artifact [2].

b) Test for Spectroscopic Interference

  • Action: Run an "interference assay" by measuring the compound's effect on the signal detection reagents in the absence of other assay components [2].
  • Interpretation: A signal that changes linearly with concentration (following Beer's Law) suggests spectroscopic interference, rather than a true biological dose-response [2].

c) Test for Colloidal Aggregation

  • Action 1: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Tween-80) to the assay. If the inhibitory activity is attenuated, it suggests aggregation [2].
  • Action 2: Use dynamic light scattering (DLS) to directly detect particles in the 50-1000 nm size range in the assay buffer [2].
  • Action 3: Counter-screen against enzymes known to be highly sensitive to aggregation, such as AmpC β-lactamase or malate dehydrogenase [2].

d) Test for Protein/Matrix Effects

  • Action 1: Dilute the sample. If the measured result does not dilute linearly, it suggests interference [3] [7].
  • Action 2: Test the sample on a different analytical platform or using a different method. A discrepancy in results suggests method-specific interference [3].
  • Action 3: For immunoassays, use proprietary blocking reagents (e.g., heterophilic antibody blocking tubes) to mitigate antibody-mediated interference [5].
Step 4: Apply Solutions and Re-test

Based on your findings, apply the appropriate solution and re-run the assay to confirm the result is valid.

  • For chemical reactivity/PAINS: Seek alternative compounds without the problematic substructure [1] [2].
  • For spectroscopic interference: Change the assay detection method (e.g., switch from fluorescence to luminescence) if possible [2].
  • For colloidal aggregation: Routinely include non-ionic detergents in the assay buffer [2].
  • For protein/matrix effects: Dilute the sample, use protein removal methods (e.g., ultrafiltration), or change the assay platform [3] [7].

Frequently Asked Questions (FAQs)

Q1: My compound passed PAINS filters. Does that mean it's not an interferent? No. PAINS filters are a useful tool but are not comprehensive. A compound not flagged by these filters can still interfere through other mechanisms like aggregation or spectroscopy. Always use experimental follow-up to confirm [2].

Q2: How prevalent are these interference issues in high-throughput screening (HTS)? They are very common. It is estimated that 1-3% of molecules in screening libraries can form colloidal aggregates, and in some screens, up to 95% of initial "hits" can be artifacts if proper controls are not used [2].

Q3: Can cell-based or phenotypic assays be affected by interference? Yes. Compounds can interfere with cellular membranes, inhibit reporter enzymes (like luciferase), or exhibit general cytotoxicity, leading to misleading results. The same rigorous controls and counter-assays are required [1] [2].

References

What is Known About Aprophen Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Based on a 1985 study, Aprophen has identified characteristics that can inform handling strategies. The table below summarizes the key findings:

Property Description / Value Implication for Handling
Enzymatic Activity [1] Substrate and inhibitor of butyrylcholinesterase and carboxylesterases. Susceptible to enzymatic degradation; use fresh, purified equipment; consider enzyme inhibitors.
Inhibition Constant (Kᵢ) [1] 3.7 x 10⁻⁷ M Potent enzyme inhibitor; handling should account for its high biological activity.
Catalytic Constant (kcat) [1] 0.12 min⁻¹ Relatively poor enzyme substrate, but degradation still occurs.

General Strategies for Stabilizing Oxidation-Prone Compounds

For compounds prone to degradation like Aprophen, general stabilization principles from pharmaceutical science can be applied [2]. The core strategy involves identifying degradation triggers and implementing corresponding countermeasures.

Start Identify Degradation Triggers Light Light Exposure Start->Light Oxygen Oxygen Exposure Start->Oxygen Solvent Incompatible Solvent Start->Solvent Enzymes Enzymatic Activity Start->Enzymes P1 Use amber glassware/ protect from light Light->P1 P2 Use antioxidants Oxygen->P2 P3 Use aprotic solvents (e.g., acetonitrile) Solvent->P3 P4 Use enzyme inhibitors Enzymes->P4

The following table details common antioxidants that can be used to prevent oxidative degradation, which may be relevant for Aprophen [2].

Antioxidant Typical Use Concentration Solubility / Typical Use Key Considerations
Sodium Metabisulfite 0.1% Aqueous solutions More active in acidic pH [2].
Ascorbic Acid 0.1% Aqueous solutions -
Butylated Hydroxyanisole (BHA) 0.001% - 0.1% Oils, organic solvents Stable in pH up to 9 [2].
Butylated Hydroxytoluene (BHT) 0.001% - 0.1% Oils, organic solvents -
Vitamin E (Tocopherol) 0.001% - 0.1% Oils, organic solvents Often used synergistically with Ascorbyl Palmitate [2].

A Proactive Experimental Workflow for Stabilization

Given the lack of specific data, you may need to systematically determine the optimal storage conditions for Aprophen through experimentation. The following workflow visualizes a proposed stability study plan.

Prep 1. Prepare Multiple Samples in Different Conditions Stress 2. Apply Stresses & Store Prep->Stress Analyze 3. Analyze at Time Intervals (HPLC for purity/assay) Stress->Analyze s1 Solvents: Protic (MeOH) vs. Aprotic (ACN) Stress->s1 s2 Antioxidants: With vs. Without Stress->s2 s3 Light: Amber vs. Clear Vial Stress->s3 s4 Atmosphere: N₂ vs. Air Stress->s4 Compare 4. Compare Results to Control Analyze->Compare Determine 5. Determine Optimal Conditions Compare->Determine

Important Limitations and Recommendations

Please be aware of the significant limitations in the available information:

  • Dated Source: The primary scientific reference on Aprophen is from 1985 [1]. Modern analytical techniques may yield new insights.
  • No Specific Method: I could not find a validated stability-indicating HPLC method or specific degradation products for Aprophen.
  • Generalized Advice: The stabilization strategies are based on general pharmaceutical principles [2] and studies on other compounds [3], not confirmed data for Aprophen.

References

Troubleshooting Guide: Investigating Cross-Reactivity and Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

This guide outlines a systematic approach to identify and resolve cross-reactivity issues with small molecule compounds.

Step Investigation Focus Key Actions & Methodologies
1 Confirm the Observation Verify the effect is immune-mediated (e.g., T-cell or IgE antibody response) versus general off-target toxicity [1] [2].
2 Identify the Off-Target Profile the compound against panels of related proteins (e.g., esterases for Aprofen [3]), kinases, or GPCRs. Use CRISPR to validate target essentiality [4].
3 Determine the Structural Basis Analyze the 3D structure of the compound bound to both intended and unintended targets to identify shared epitopes or binding motifs [1].
4 Assess Clinical & Preclinical Relevance Evaluate if the cross-reactivity leads to adverse effects (e.g., arrhythmias, hypersensitivity) in disease-relevant models [5] [6].

The logical workflow for this investigation can be visualized as follows:

G Start Unexpected Experimental Result Step1 1. Confirm Observation • Distinguish immune-mediated reaction from general toxicity Start->Step1 Step2 2. Identify Off-Target • Protein binding panels • Genetic validation (CRISPR) Step1->Step2 Immune or specific off-target suspected Step3 3. Determine Structural Basis • Binding site analysis • Epitope mapping Step2->Step3 Off-target(s) identified Step4 4. Assess Relevance • In vivo models • Biomarker correlation Step3->Step4 Mechanism understood Resolve Resolve: Compound Optimization or De-risking Strategy Step4->Resolve

Frequently Asked Questions for Researchers

Understanding Cross-Reactivity

Q1: What is the fundamental difference between cross-reactivity and general off-target toxicity? Cross-reactivity specifically refers to the recognition of two or different molecules (e.g., a drug and an endogenous protein) by the same immune components (like IgE antibodies or T-cell receptors) or the binding of a single drug to multiple protein targets due to structural similarity [1] [2]. General off-target toxicity, however, is a broader term for any unintended, often non-immune, adverse effect caused by a drug interacting with a protein other than its primary target [4] [7].

Q2: How can a compound cause an allergic reaction even on first exposure? According to the p-i concept (pharmacological interaction of drugs with immune receptors), a drug can directly and reversibly stimulate T-cells without needing to first bind covalently to a protein. Furthermore, the immune system might already be primed by a cross-reactive substance from a previous encounter. For example, pre-existing IgE antibodies to a similar epitope (like the alpha-gal sugar found in cetuximab) can cause an immediate reaction upon first exposure to the drug [2].

Experimental Design & Validation

Q3: Our team is divided. Some believe our lead compound's toxicity is due to the primary target, while others suspect an off-target effect. How can we resolve this? A definitive approach is to use CRISPR/Cas9 to create knockout cell lines where the putative primary target protein is completely absent.

  • Protocol Outline: Generate stable knockout clones for the primary target gene. Use western blotting with two distinct antibodies to confirm complete protein ablation [4].
  • Interpretation: If the compound's cytotoxic effect remains unchanged in the knockout clones compared to wild-type cells, the toxicity is almost certainly due to an off-target mechanism. This genetic validation is considered a gold standard for de-risking drug candidates [4].

Q4: For a compound like Aprofen, which is known to interact with esterases, what is a prudent screening strategy? Given that Aprofen is a substrate and inhibitor of butyrylcholinesterase and carboxylesterases [3], a focused screening strategy is recommended.

  • Profile against enzymes: Test the compound against a broad panel of esterases and related hydrolases.
  • Kinetic analysis: Determine the inhibition constants (Ki) and catalytic turnover numbers for any identified off-targets to understand the potency of the interaction [3].
  • Structural analysis: If possible, obtain crystal structures or use molecular modeling to see how the compound binds to different esterases. This can reveal the structural motifs responsible for cross-reactivity and guide rational drug design to avoid them.

Key Experimental Protocols for De-risking

The table below summarizes two core experimental protocols cited in the search results for validating a drug's mechanism of action and investigating immune-mediated cross-reactivity.

Protocol Goal Key Steps Outcome & Interpretation

| CRISPR Target Validation [4] | Genetically confirm if a protein is essential for compound efficacy. | 1. Design gRNAs targeting key functional exons. 2. Create knockout clones via co-transduction. 3. Verify ablation with dual-epitope western blot. 4. Treat KO and control cells with the compound. | Lack of potency loss in KO cells indicates the compound works via off-target effects. | | T-Cell Activation Assay (p-i concept) [2] | Investigate immune-mediated cross-reactivity. | 1. Isolate T-cells from sensitized donors. 2. Co-culture with APCs and the drug. 3. Measure T-cell activation (e.g., proliferation, cytokine release). | T-cell activation without prior covalent binding to proteins suggests a p-i mechanism for hypersensitivity. |

References

Material-Based Strategies for Sensitivity Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two advanced nanomaterial strategies that can significantly boost the sensitivity of detection methods, which could be adapted for various compounds.

Material Enhancement Mechanism Reported Performance Key Applications

| Graphene Oxide (GO) [1] | High oxygen functional groups (hydroxyl, carboxylic acids, epoxy) provide catalytic sites for oxidation reactions. | Wide linear range: 10 µM–1 mM High sensitivity: 0.60 µAµM⁻¹cm⁻² High selectivity and anti-interference capacity [1] | Electrochemical sensing of pharmaceutical drugs (e.g., Naproxen) [1]. | | Monolayer Graphene (for SPR) [2] | Enhances the local electromagnetic field and biomolecular interactions on Surface Plasmon Resonance (SPR) sensors. | Signal enhancement of up to 600% compared to gold sensors alone. Enables discrimination between different cell types [2]. | Label-free, real-time detection of biomolecular interactions (e.g., antibody-virus, peptide-cell) [2]. |

Detailed Experimental Protocol: GO-Based Electrochemical Sensor

This protocol, adapted from a study on naproxen detection, provides a reproducible method for fabricating a high-sensitivity graphene oxide sensor [1]. The process workflow is as follows:

G start Start: Prepare Materials s1 Synthesize GO via Modified Hummers Method start->s1 s2 Prepare Electrode (Polish and Clean GCE) s1->s2 s3 Modify Electrode (Drop-cast GO suspension) s2->s3 s4 Characterize Material (FE-SEM, XPS) s3->s4 s5 Perform Electrochemical Measurement (CV, DPV) s4->s5 s6 Analyze Catalytic Performance s5->s6 end Sensor Ready for Use s6->end

Sensor Fabrication
  • Material Synthesis: Synthesize Graphene Oxide (GO) from high-purity graphite using a modified Hummers method [1].
    • Troubleshooting Tip: Ensure complete oxidation and exfoliation for a high density of oxygen functional groups, which are crucial for catalytic activity.
  • Electrode Preparation:
    • Polish a Glassy Carbon Electrode (GCE) with an alumina powder/water slurry.
    • Sonicate the GCE sequentially in acetone and deionized water to remove any residual impurities.
    • Validate the cleanliness and performance of the bare GCE using Cyclic Voltammetry (CV) in a 5 mM potassium ferrocyanide solution [1].
  • Electrode Modification:
    • Prepare a dispersion of the synthesized GO in pure water (2.5 mg/mL).
    • Drop-cast 5.0 µL of the GO dispersion onto the pre-treated GCE surface.
    • Allow the modified electrode to air-dry for 3 hours at room temperature [1].
Characterization & Measurement
  • Material Characterization:
    • Use Field-Emission Scanning Electron Microscopy (FE-SEM) to confirm the two-dimensional morphology and surface roughness of the GO.
    • Use X-ray Photoelectron Spectroscopy (XPS) to quantify the atomic composition and abundance of oxygen functional groups, which directly correlate with catalytic performance [1].
  • Electrochemical Detection:
    • Prepare a stock solution of the target analyte (e.g., 20 mM naproxen in 0.1 M NaOH for complete dissolution).
    • Perform all measurements in a phosphate buffer solution (PBS, pH 7.2) using a standard three-electrode cell with the GO-modified GCE as the working electrode.
    • Purge the solution with pure argon for 20 minutes prior to measurement to remove dissolved oxygen.
    • Use Differential Pulse Voltammetry (DPV) for highly sensitive analytical quantification due to its low background current [1].

Key Considerations for Sensitivity Optimization

  • Oxygen Content is Crucial: In GO-based electrochemical sensors, the oxygen functional groups are primary catalytic sites. The highest sensitivity for naproxen detection was achieved with GO, rather than reduced or doped variants, because of its higher oxygen content [1].
  • Platform Versatility: The graphene-enhanced SPR strategy is a general one that has been successfully applied across diverse biological systems, including antibody-virus and peptide-cell interactions, showing its potential for broader use in drug development [2].

Frequently Asked Questions

  • Q: Why is my graphene-based electrochemical sensor showing low sensitivity?

    • A: The most common cause is insufficient oxygen functional groups on the graphene material. Characterize your material with XPS to confirm the carbon-to-oxygen ratio. Using pristine GO with high oxygen content, rather than reduced graphene oxide, often provides the best catalytic activity for sensing applications [1].
  • Q: Can these sensitivity enhancement strategies be applied to other analytes beyond the ones studied?

    • A: Yes, the strategies are general. The graphene-enhanced SPR platform has been validated for detecting various antibody-virus and peptide-cell interactions [2]. Similarly, the catalytic properties of GO can be leveraged for the electrochemical detection of other organic molecules beyond naproxen [1].

References

Anticancer Activity of Selected Diphenylmethane and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the chemical structures and in vitro experimental data for several compounds with reported anticancer activity. Please note that direct comparisons are difficult as the compounds were tested against different cancer cell lines.

Compound Designation Chemical Core / Key Features Tested Cancer Cell Line (Type) Reported IC₅₀ (μM) Key Proposed Mechanism(s) of Action
Compound 5a [1] Di(het)arylmethane with two 4-hydroxy-6-methyl-2H-pyran-2-one moieties HuTu-80 (Human Duodenal Adenocarcinoma) 1.9 μM Induction of apoptosis; Inhibition of glycolysis [1]
Compound 6a [1] Dibenzoxanthene with triarylphosphonium group HuTu-80 (Human Duodenal Adenocarcinoma) 1.7 μM Induction of apoptosis; Inhibition of glycolysis [1]
Compound from [2] 1,2,4-Triazole-thione derivative U-87 (Human Glioblastoma) Information missing (Identified as "most active") Information missing [2]
SMU-Y6 [3] Synthetic derivative of Taspine (Aporphine Alkaloid) Not applicable (Target-based activity) Kd = 0.18 μmol/L (Binding to TLR2 protein) Inhibition of TLR2/MyD88 complex formation; Blockade of NF-κB and MAPK signaling [3]

Detailed Experimental Data and Protocols

For the leading compounds from the research on di(het)arylmethanes, here is a more detailed breakdown of the experimental procedures and findings [1]:

  • Synthesis: The target compounds were synthesized by reacting functionalized acetals containing a 2-chloroacetamide moiety with various phenols and heterocycles (like 4-hydroxy-6-methyl-2H-pyran-2-one) in the presence of trifluoroacetic acid. Cationic moieties (e.g., triarylphosphonium groups) were introduced in a subsequent step by reacting intermediates with substituted phosphines [1].
  • Cytotoxicity Assay (MTT Assay): The cytotoxic effects of the synthesized compounds were evaluated against a panel of human cancer cell lines (including M-HeLa and HuTu-80) and a normal cell line (Chang Liver). The IC₅₀ value (the concentration that causes 50% cell death) was determined. Compound 5a and 6a were identified as leads due to their high potency against HuTu-80 cells and high Selectivity Index (SI) of 73 and 24, respectively, indicating low toxicity to normal cells [1].
  • Mechanism of Action Studies: For the lead compounds, further experiments were conducted to elucidate their mechanism of action. This included assays to demonstrate the induction of apoptosis (programmed cell death) and the inhibition of glycolysis, a metabolic process often upregulated in cancer cells [1].

Mechanism of Action: Signaling Pathways

Based on the information available, the following diagrams illustrate the signaling pathways targeted by the compounds discussed.

Pathway for Diphenylmethane-derived Compounds (5a, 6a)

The lead di(het)arylmethane compounds primarily induce cancer cell death through apoptosis and metabolic inhibition [1].

cluster_primary Primary Anticancer Mechanisms cluster_outcomes Cellular Outcomes Compound Compound 5a/6a Apoptosis Induction of Apoptosis Compound->Apoptosis Glycolysis Inhibition of Glycolysis Compound->Glycolysis CellDeath Cancer Cell Death Apoptosis->CellDeath Bioenergetic Reduced Bioenergetic Capacity Glycolysis->Bioenergetic

Pathway for the Aporphine Alkaloid Derivative (SMU-Y6)

The synthetic derivative SMU-Y6, while not a diphenylmethane, provides an example of a well-characterized, target-specific mechanism for comparison. It acts as a potent Toll-like Receptor 2 (TLR2) antagonist [3].

cluster_inhibition SMU-Y6 Action cluster_pathways Downstream Signaling Pathways cluster_results Biological Outcome SMUY6 SMU-Y6 (Taspine Derivative) TLR2 TLR2 Protein SMUY6->TLR2 Inhibit Inhibits Complex Formation TLR2->Inhibit MyD88 MyD88 Adaptor Protein Inhibit->MyD88 blocks NFkB NF-κB Pathway MyD88->NFkB Normally Activates MAPK MAPK Pathway MyD88->MAPK Normally Activates AntiInflam Reduced Release of Inflammatory Cytokines NFkB->AntiInflam Reduced Activation MAPK->AntiInflam Reduced Activation

How to Proceed with Your Comparison

Since direct data on Aprofene is unavailable, here are suggestions for your continued research:

  • Verify the Compound Name: "this compound" is not a standard name in scientific literature. It may be an internal code, a common name from a specific region, or a potential spelling variation. Confirming the precise IUPAC name or Chemical Abstracts Service (CAS) Registry Number is crucial for an accurate search.
  • Explore Broader Databases: Search specialized scientific databases using the verified chemical identifier. Key resources include PubMed/MEDLINE, Google Scholar, and SciFinder. You might also search patent databases like the USPTO or Espacenet, as early-stage research is often disclosed there.
  • Focus on Mechanism: If you find data on this compound, compare it to other compounds based on shared biological targets or mechanisms of action (e.g., apoptosis induction, kinase inhibition) rather than just chemical structure, as this is more relevant to efficacy.

References

Aprofene method validation and verification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Validation and Verification

For researchers and scientists, knowing whether to validate or verify an analytical method is a fundamental requirement in drug development. The choice depends on the method's origin and intended use [1] [2].

  • Method Validation is the process of establishing, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application [3]. It is required for new methods developed in-house, methods used for new products or formulations, and significantly altered compendial methods [2].
  • Method Verification is the process of confirming that a previously validated method (e.g., a compendial method from USP or a method from a regulatory submission) performs as expected in a specific laboratory, with its particular personnel, equipment, and reagents [1] [3] [4].

Side-by-Side Comparison

The table below summarizes the core differences between the two processes based on regulatory guidelines from ICH Q2(R1) and USP <1225> and <1226> [1] [3] [2].

Comparison Factor Method Validation Method Verification
Objective Prove the method is fit for its intended purpose [3]. Confirm the method works in a specific lab under actual conditions of use [1] [4].
When Performed For new or significantly modified methods [2]. When adopting an existing validated method for the first time [3].
Regulatory Basis ICH Q2(R2), USP <1225> [2]. USP <1226> [2] [4].
Scope Comprehensive assessment of all relevant performance characteristics [1]. Targeted assessment of characteristics deemed appropriate for the specific situation [4].

Performance Characteristics & Experimental Protocols

The experimental protocols for both validation and verification involve testing a set of defined performance characteristics. The depth of testing required is greater for validation.

Method Validation Protocols

For a full method validation, the following parameters are typically assessed with detailed methodologies [1] [3]:

  • Accuracy: Assesses how close the measured value is to the true value.
    • Protocol: Analyze a minimum of 3 samples at 3 different concentration levels (e.g., 80%, 100%, 120% of the target concentration), each in triplicate. Report the percentage recovery of the known, spiked amount or the difference from a reference value.
  • Precision: Evaluates the degree of scatter among a series of measurements. This includes repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst, inter-equipment).
    • Protocol: Inject a minimum of 5-6 homogenous samples at 100% of the test concentration. The Relative Standard Deviation (RSD) of the measurements is calculated.
  • Specificity: Demonstrates that the method can unequivocally assess the analyte in the presence of potential interferents like impurities, degradants, or matrix components.
    • Protocol: Inject individually the analyte, placebo/formulation matrix, known impurities, and a stressed sample (e.g., exposed to heat, light, acid/base). Chromatographic methods must show baseline separation and no interference at the analyte retention time.
  • Linearity: Tests the ability of the method to obtain results directly proportional to the analyte concentration.
    • Protocol: Prepare and analyze a minimum of 5 concentrations across a specified range (e.g., 50-150% of the target concentration). The correlation coefficient, y-intercept, and slope of the regression line are calculated.
  • Range: The interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated [3].
  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in procedural parameters.
    • Protocol: For an HPLC method, this involves varying parameters like flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.1 units), and wavelength. System suitability parameters are monitored to ensure they remain within acceptance criteria.
Method Verification Protocols

Method verification does not repeat the entire validation. Instead, it focuses on confirming critical attributes to ensure the method functions in the new environment. The exact characteristics tested depend on the method and sample [1] [4].

  • Typical Verification Parameters: Precision and Specificity are often considered the minimum requirements [4]. Accuracy, Linearity, and Robustness may also be assessed based on factors like the complexity of the sample matrix or the laboratory's experience with the technique [2] [4].
  • Experimental Workflow: The receiving laboratory performs the method as written, typically analyzing a set of known samples (e.g., a pre-analyzed batch, a spiked placebo) to confirm that the results meet pre-defined acceptance criteria established during the original validation [2].

The following diagram illustrates the decision-making workflow for determining whether method validation or verification is required.

Start Start: Assess the Analytical Method Q1 Is this a new method or a significant modification of an existing method? Start->Q1 Q2 Is this a compendial or already validated method being used for the first time in your lab? Q1->Q2 No A_Validate Perform Method Validation Q1->A_Validate Yes B_Verify Perform Method Verification Q2->B_Verify Yes C_Routine Proceed with Routine Use Q2->C_Routine No

A Practical Guide for Implementation

  • For a Novel Compound like "Aprofene": If "this compound" is a new chemical entity, you will need to develop and fully validate specific analytical methods for it from scratch, following ICH Q2(R2) guidelines [1] [2].
  • For a Known Compound: If "this compound" is a known compound with existing compendial (e.g., USP) or previously validated methods, your laboratory would only need to verify those methods [3].
  • Documentation is Key: For both processes, thorough documentation of the protocols, raw data, results, and a final report is essential for regulatory compliance [2].

References

Aprofene comparative toxicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity at a Glance

Aspect Ibuprofen Acetaminophen (Paracetamol)
Primary Use Analgesic, Anti-inflammatory, Antipyretic [1] Analgesic, Antipyretic [2] [3]
Mechanism of Action Non-specific inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis [1]. Selective inhibition of cyclooxygenase in the brain; precise mechanism not fully understood [2].
Human Toxicity (Overdose) Gastrointestinal effects, metabolic acidosis, acute kidney injury (less common than liver failure from acetaminophen) [1]. Hepatotoxicity is hallmark; can lead to hepatic necrosis, acute liver failure, and death; most common cause of acute liver failure in U.S. [2] [3].
Toxic Dose (Adult) Likely > 400 mg/kg (data primarily from animal studies) [1]. > 7.5-10 g (single ingestion); > 4 g/day (chronic) [2] [3].
Toxic Metabolite Not specifically identified in search results. N-acetyl-p-benzoquinone imine (NAPQI). Formed via CYP450 metabolism, depletes glutathione, causes oxidative stress [2] [3].
Environmental Presence Considered an emerging contaminant; detected in surface water, wastewater, and soil [1] [4]. Not a primary focus of retrieved environmental studies.
Ecological Effects Cytotoxic, genotoxic, oxidative stress in aquatic organisms; affects growth, reproduction, and behavior [1]. Toxic to aquatic crustaceans; specific effect concentrations vary [5].

Experimental Data and Protocols

The following experimental data and methodologies are reported in the scientific literature for Ibuprofen.

Toxicity and Biodegradation Kinetics

Research on the Bacillus thuringiensis B1(2015b) strain provides quantitative data on Ibuprofen degradation kinetics and toxicity thresholds for the bacteria [4].

Parameter Free Strain Immobilized Strain
Max. Specific Removal Rate (qmax) 0.41 mg/L*h 0.36 mg/L*h
Half-Saturation Constant (Ks) 1.51 mg/L 0.95 mg/L
Effective Concentration (EC50) 1175 mg/L 1190 mg/L

Experimental Protocol: The degradation kinetics were determined by monitoring the concentration of Ibuprofen in culture media over time. The data were then fitted to a kinetic model to calculate qmax (maximum removal rate) and Ks (the concentration at which the removal rate is half of qmax). Toxicity (EC50) was defined as the concentration that reduces the metabolic activity of the bacterial strain by 50% [4].

Ibuprofen Biodegradation Pathway

The metabolic pathway for Ibuprofen degradation by certain bacterial strains has been studied. The following diagram illustrates the key steps.

G Ibuprofen Ibuprofen Intermediate1 2-Hydroxyibuprofen Ibuprofen->Intermediate1 Hydroxylation by monooxygenase Intermediate2 2-(4-Hydroxyphenyl)-propionic Acid Intermediate1->Intermediate2 Transformation Intermediate3 1,4-Hydroxyquinone Intermediate2->Intermediate3 Hydroxylation Intermediate4 Benzenetriol Intermediate3->Intermediate4 Hydroxylation End Aliphatic Products (Central Metabolism) Intermediate4->End Ring Cleavage by dioxygenase

This pathway shows that biodegradation involves sequential hydroxylation steps, eventually leading to ring cleavage and incorporation into central metabolic pathways [4]. Studies note that some hydroxylated intermediates may be more toxic than the parent Ibuprofen compound [4].

Framework for Comparative Assessment

For a rigorous comparison, you can structure an assessment using a established framework. The diagram below outlines key steps, adapted from the National Academies' framework for chemical alternative selection [6].

G cluster_B Hazard Assessment cluster_C Exposure Assessment A Define Assessment Scope B Hazard Assessment A->B C Exposure Assessment B->C B1 Human Health Toxicity B2 Ecological Toxicity B3 Physicochemical Properties D Integration & Decision C->D C1 Use & Disposal Scenarios C2 Comparative Exposure Potential

This framework emphasizes a comparative approach that considers both inherent hazard and potential exposure, moving beyond a focus on toxicity alone [6].

Insights for Professionals

  • Leverage AI and Computational Tools: The field of toxicity prediction is being transformed by artificial intelligence (AI). Models now predict various toxicity endpoints (e.g., hepatotoxicity, cardiotoxicity) using chemical structure data, which can significantly accelerate early-stage drug discovery and risk assessment [7].
  • Consider the Full Lifecycle: As shown with Ibuprofen, an emerging concern is the environmental fate and effects of pharmaceuticals. A complete comparative assessment should include environmental persistence, bioaccumulation potential, and effects on non-target organisms [1] [5].

References

Aporphine Alkaloids vs. Standard Chemotherapy: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key comparative aspects between natural aporphine alkaloids (AAs) and some standard chemotherapy compounds, based on the reviewed literature [1].

Aspect Aporphine Alkaloids (AAs) Standard Chemotherapy (e.g., Taxol, Vinblastine)
Origin Mainly Chinese herbs; botanical families (Nymphaeaceae, Ranunculaceae, Annonaceae) [1]. Natural product origin (e.g., Pacific Yew tree, Rosy Periwinkle) [1].
Chemical Class Isoquinoline alkaloids [1]. Diterpene (Taxol) and indole alkaloids (Vinblastine) [1].
Mechanism of Action Multi-targeted: Perturbs cell cycle, induces programmed cell death, inhibits glycolytic pathway, modulates immune response [1]. Often single-target: Taxol stabilizes microtubules; Vinblastine inhibits microtubule formation [1].
Toxicity & Side Effects Generally low toxicity in preclinical studies; some in clinical trials [1]. Known for significant side effects (e.g., neurotoxicity, bone marrow suppression) [1].
Synergistic Potential Shows promise in synergistic treatments with metals or other clinical drugs [1]. Commonly used in combination therapies, but drug resistance can develop [1].
Development Status Preclinical research and early clinical trials for some members; potential for functional food and clinical apps [1]. Well-established, FDA-approved drugs used in clinics for decades [1].

Documented Anticancer Mechanisms of Aporphine Alkaloids

Aporphine alkaloids exhibit their anticancer effects through multiple cellular pathways, as illustrated below.

cluster_1 Cellular Level Effects cluster_2 Molecular Consequences AAs Aporphine Alkaloids (AAs) Cycle Cell Cycle Perturbation AAs->Cycle Death Programmed Cell Death (Apoptosis) AAs->Death Glyco Inhibition of Glycolytic Pathway AAs->Glyco Immune Modulation of Immune Response AAs->Immune Prolif Inhibition of Cancer Cell Proliferation Cycle->Prolif Death->Prolif Metastasis Inhibition of Tumor Development & Metastasis Death->Metastasis Glyco->Prolif Immune->Metastasis

Experimental Workflow for Identification and Analysis

The identification of specific aporphine alkaloids from plant extracts, which is a critical first step in their development, relies on advanced analytical techniques. The methodology below is based on a 2022 study that systematically identified 70 aporphine alkaloids [2].

Start Plant Material (e.g., Stems, Seeds) Step1 Extraction (Cold Maceration with 70% Ethanol) Start->Step1 Step2 UHPLC Separation (C18 Column, Gradient Elution) Step1->Step2 Step3 High-Resolution Mass Spectrometry (Q-Exactive Orbitrap MS) Step2->Step3 Step4 Data Acquisition (Full MS/dd-MS2 & Parallel Reaction Monitoring) Step3->Step4 Step5 Data Analysis & Identification (Precise Mass, Fragmentation Ions, Database Matching) Step4->Step5 End Identification of Aporphine Alkaloids Step5->End

Key Experimental Details [2]:

  • Sample Preparation: Plant material is dried, powdered, and extracted via cold maceration with 70% ethanol.
  • Chromatography: Separation uses a C18 reverse-phase column with a mobile phase of water (with 0.1% formic acid) and acetonitrile.
  • Mass Spectrometry: A high-resolution Q-Exactive Orbitrap mass spectrometer is used for accurate mass measurement.
  • Data Acquisition: Two modes are crucial:
    • Full MS/dd-MS2: Data-dependent acquisition for untargeted discovery.
    • Parallel Reaction Monitoring (PRM): A targeted mode that isolates specific precursor ions to obtain high-quality fragmentation data, even for trace compounds.
  • Identification: Compounds are putatively identified by combining retention time, precise molecular weight, characteristic fragment ions, and matching against chemical databases.

Future Research and Development

References

Quantitative Activity & Selectivity of Aporphine Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimentally determined biological activities and selectivity indices for several aporphine-based compounds, as reported in recent studies.

Compound / Metric Anti-DENV2 Activity (EC₅₀) Cytotoxicity (CC₅₀) Selectivity Index (SI) Tumor-Specificity (TS) Key Targets / Pathways
Polyalongarin A (1) [1] 2.8 µM 50.4 µM ~18.0 (CC₅₀/EC₅₀) Not Tested DENV2 NS2B-NS3 protease [1]
Polyalongarin B (2) [1] 6.4 µM 200 µM ~31.3 (CC₅₀/EC₅₀) Not Tested DENV2 NS2B-NS3 protease [1]
Crebanine (CB) [2] Not Tested Various (cell-dependent) Not Explicitly Stated Not Explicitly Stated PI3K/Akt pathway; Apoptosis genes [2]
3-Styrylchromone A [3] Not Tested Various (cell-dependent) TSM: 301.0; TSE: 14.4 Yes (TSM, TSE) Estrogen-related receptors (predicted) [3]
Docetaxel (Control) [3] Not Tested Various (cell-dependent) TSM: 497.0; TSE: 0.7 Yes (TSM, TSE) Microtubules [3]

Key to Metrics [4] [3]:

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of a compound required to achieve 50% of a desired biological effect (e.g., antiviral activity). A lower value indicates higher potency.
  • CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration that causes death to 50% of host cells. A higher value indicates lower cytotoxicity.
  • Selectivity Index (SI): Often calculated as CC₅₀ / EC₅₀. A higher SI value indicates a larger window between efficacy and toxicity, suggesting better compound safety.
  • Tumor-Specificity (TS): The ratio of the mean CC₅₀ against normal cells to the mean CC₅₀ against tumor cells. TSM uses mesenchymal cells and TSE uses epithelial cells. A higher TS value indicates greater selectivity for killing cancer cells over normal cells.

Overview of Key Experimental Methods

Here are the methodologies used in the cited studies to generate the data above.

  • In Vitro Antiviral Assay (for Polyalongarins) [1]: The researchers used Huh-7 cells (a human liver cancer cell line) infected with the DENV2 virus. The expression level of the viral NS2B protein was evaluated to determine the antiviral effect of the compounds. This method directly measures the compound's ability to inhibit a key viral process.
  • Cytotoxicity and Tumor-Specificity Assays (for 3-Styrylchromones) [3]: The team used the MTT assay, a colorimetric method that measures the activity of enzymes in living cells, to determine the CC₅₀ values. They tested compounds on both human oral squamous cell carcinoma (OSCC) lines (e.g., Ca9-22, HSC-2) and a range of normal human oral cells, including mesenchymal cells (gingival fibroblasts, pulp cells) and epithelial cells (gingival epithelial progenitors). Tumor-specificity indices (TSM, TSE) were then calculated from these results [3].
  • Mechanism-of-Action Elucidation (for Crebanine) [2]: To investigate how Crebanine kills glioblastoma (GBM) cells, researchers employed several techniques:
    • Flow Cytometry: Used to analyze the cell cycle phase distribution and quantify the percentage of cells undergoing apoptosis (programmed cell death) [2].
    • Next-Generation Sequencing (NGS): This technique provided a comprehensive list of genes with significantly altered expression after treatment, pointing to affected pathways such as apoptosis and the PI3K/Akt signaling axis [2].
    • Western Blotting: This method confirmed the changes in protein expression levels suggested by the NGS data, such as the downregulation of key proteins in the PI3K/Akt pathway [2].

Experimental Workflow for Specificity Profiling

The diagram below outlines a generalized workflow for evaluating the specificity and selectivity of a compound, integrating the common protocols from the search results.

G compound Test Compound (Aporphine etc.) assay1 Functional Assay (e.g., Antiviral, Antitumor) compound->assay1 assay2 Viability Assay (e.g., MTT) compound->assay2 cell_lines In Vitro Cell Models cell_lines->assay1 cell_lines->assay2 data1 Potency Data (EC₅₀ / IC₅₀) assay1->data1 Measure Effect data2 Cytotoxicity Data (CC₅₀) assay2->data2 Measure Toxicity calc Calculation data1->calc data2->calc result Selectivity Index (SI) Tumor-Specificity (TS) calc->result CC₅₀ / EC₅₀

Knowledge Gaps and Further Research

Based on the current search results, here are the main limitations and suggested directions for finding more comprehensive information:

  • Limited Protocol Details: The search results describe experimental objectives and types but do not provide full, step-by-step protocols (e.g., specific reagent concentrations, detailed incubation times).
  • Focus on Antiviral & Anticancer: The available data is largely centered on antiviral (anti-dengue) and anticancer applications. Information on selectivity for other therapeutic targets is not present in these studies.
  • Pathway Details are Sparse: While pathways like PI3K/Akt are mentioned, the search results lack the detailed interaction data needed to map a complete signaling pathway diagram.

To acquire the detailed experimental protocols and complete mechanistic data you need, I suggest:

  • Consulting Methodological Databases: Search platforms like PubMed or Google Scholar for research papers that focus specifically on the standard protocols mentioned, such as "MTT assay protocol for cytotoxicity" or "flow cytometry analysis of apoptosis."
  • Deepening the Search: Use more specific queries, such as "aporphine molecular docking study NS2B-NS3 protease" or "PI3K/Akt signaling pathway in glioblastoma," to find articles with more detailed mechanistic diagrams and data.

References

Aprofene alternative compounds evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Aporphine Alkaloids: An Overview

Aporphines are a large subclass of isoquinoline alkaloids, which are nitrogen-containing bioactive compounds found in many plants [1] [2]. They possess a characteristic four-ring structure and are present in over 25 families of flowering plants, including Nymphaeaceae (lotus), Ranunculaceae, and Annonaceae [1] [2].

These natural compounds are considered "privileged scaffolds" in drug discovery, meaning their core structure is capable of yielding ligands for multiple types of receptors [2]. Research highlights their diverse pharmacological activities, with investigations extending into treatments for central nervous system (CNS) diseases, cancer, and inflammatory conditions [2] [3].

Comparative Evaluation of Key Aporphine Compounds

The table below summarizes the profiles of several significant aporphine alkaloids and a derivative, based on current research.

Compound Name Botanical Source (Example) Key Reported Biological Activities / Receptor Affinity Research Context & Potential Application
Nantenine Nandina domestica (Heavenly Bamboo) [2] Antagonist at 5-HT2A and α1A adrenergic receptors [2]. Prototype for designing antagonists; studied for its potential to counteract effects of psychoactive substances like MDMA ("Ecstasy") [2].
Roemerine Nelumbo nucifera (Lotus) [1] Reported as a dopamine D2 receptor ligand [2]. Investigated for its neuroactive properties [2].
Taspine Caulophyllum species [3] Potent inhibitor of Toll-like Receptor 2 (TLR2) signaling [3]. A natural product lead; anti-inflammatory properties were identified through screening [3].
SMU-Y6 Synthetic derivative of Taspine [3] Highly potent and selective inhibitor of TLR2; disrupts TLR2/MyD88 complex and downstream NF-κB/MAPK signaling [3]. Optimized derivative with improved activity, solubility, and drug-like properties; shows efficacy in mouse models of acute inflammation [3].
R-(-)-Apomorphine Semi-synthetic [2] Potent agonist at dopamine D1 and D2 receptors [2]. FDA-approved for the treatment of advanced Parkinson's disease [2].
Nuciferine Nelumbo nucifera (Lotus) [1] Identified as a D1 and D2 dopamine receptor antagonist in screening assays [2]. Early research stage for CNS applications [2].
Compounds 8i-8k Synthetic derivatives [4] High affinity and selectivity for the 5-HT2A receptor [4]. Examples of synthetic exploration; p-Bromobenzyl analog 8k reported as a highly selective 5-HT2A ligand [4].

Mechanism of Action: SMU-Y6 as a TLR2 Inhibitor

The research on the taspine derivative SMU-Y6 provides a detailed example of an aporphine's mechanism of action, which can be visualized in the following pathway.

G TLR2 TLR2 Ligand (PAMP/DAMP) TLR2Receptor TLR2 Receptor TLR2->TLR2Receptor Binding MyD88 Adaptor Protein (MyD88) TLR2Receptor->MyD88 Activation NFkB NF-κB Pathway MyD88->NFkB Signals MAPK MAPK Pathway MyD88->MAPK Signals Cytokines Release of Inflammatory Cytokines NFkB->Cytokines Induces MAPK->Cytokines Induces Inflammation Inflammatory Response Cytokines->Inflammation Promotes SMUY6 SMU-Y6 SMUY6->TLR2Receptor Inhibits

Diagram Title: SMU-Y6 Inhibition of TLR2 Signaling Pathway

This diagram illustrates the mechanism by which the aporphine derivative SMU-Y6 exerts its anti-inflammatory effects, as identified in one study [3]:

  • Pathway Initiation: The process begins when a pathogen-associated molecular pattern (PAMP) or danger-associated molecular pattern (DAMP) binds to the Toll-like Receptor 2 (TLR2).
  • Signal Transduction: This binding activates TLR2, prompting it to recruit the adaptor protein MyD88. MyD88 then propagates the signal through two key downstream pathways: NF-κB and MAPK.
  • Inflammatory Response: The activation of these pathways leads to the production and release of pro-inflammatory cytokines, driving the inflammatory response.
  • Inhibition by SMU-Y6: SMU-Y6 binds directly to the TLR2 protein, stabilizing it and preventing the formation of the active TLR2/MyD88 complex. This blockade inhibits the entire downstream signaling cascade.

Experimental Protocols in Aporphine Research

For researchers, the methodologies used in these studies are critical. The following table outlines key experimental approaches from the search results.

Protocol Category Key Assays & Models Example from Research
Target Identification & Screening Cell-based reporter assays (e.g., HEK-Blue hTLR2) screening natural product libraries [3]. Screening of 2,100 natural products identified Taspine as a potent TLR2 inhibitor [3].
Receptor Binding & Functional Assays Radioligand binding assays; Functional activity assays (e.g., calcium mobilization) [4] [2]. Evaluation of synthetic aporphine analogs for affinity and functional activity at 5-HT2A and α1A receptors [4] [2].
Mechanistic & Pathway Analysis Western blot, RNA sequencing, molecular docking, surface plasmon resonance (SPR) [3]. SMU-Y6 was shown to bind TLR2 with high affinity (Kd = 0.18 μmol/L) and block NF-κB/MAPK signaling [3].
In Vivo Efficacy & Pharmacokinetics Animal models of disease (e.g., acute paw edema, colitis); Pharmacokinetic (PK) and bioavailability studies [3]. SMU-Y6 demonstrated efficacy in mouse models of acute inflammation and exhibited superior bioavailability [3].
Structural Optimization & SAR Multi-step organic synthesis; Structure-Activity Relationship (SAR) studies [2] [3]. A 10-step synthesis of Taspine followed by side-chain modification to develop SMU-Y6 [3].

Future Research Directions

The evidence indicates that aporphine alkaloids represent a fertile ground for drug discovery. Future work will likely focus on:

  • Expanding Therapeutic Areas: Beyond CNS and inflammation, aporphines show promising anticancer activities by modulating cellular functions and immune responses [1].
  • Combinatorial Therapies: Research suggests potential for synergistic effects when aporphines are combined with metal ions or clinical therapeutic drugs [1].
  • Structural Exploration: The aporphine scaffold allows for extensive synthetic modification to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) [2] [3].

References

Cross-Validation Experimental Protocol for Bioanalytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol, adapted from a strategy developed at Genentech, Inc., is designed to demonstrate the equivalency of two validated bioanalytical methods [1] [2]. This approach is suitable for scenarios such as transferring a method between labs or changing analytical platforms.

1. Experimental Design and Sample Selection

  • Sample Type: Use 100 incurred samples (samples from dosed subjects) rather than spiked quality control samples. This ensures the assessment reflects real-study matrix components [1].
  • Concentration Range: Select these 100 samples to cover the applicable range of concentrations based on four quartiles (Q1-Q4) of in-study concentration levels [1] [2].
  • Assay Procedure: Each of the 100 samples is assayed once by both of the bioanalytical methods being compared [1].

2. Statistical Analysis and Acceptance Criteria The core of the equivalency assessment is a statistical comparison of the concentration data obtained from the two methods.

  • Primary Criterion: For the two methods to be considered equivalent, the 90% confidence interval (CI) for the mean percent difference of the 100 sample concentrations must have both its lower and upper limits within ±30% [1] [2].
  • Subgroup Analysis: A quartile-by-concentration analysis using the same ±30% criterion should be performed to check for any concentration-dependent biases [1].
  • Data Visualization: Create a Bland-Altman plot, which graphs the percent difference of sample concentrations against the mean concentration of each sample. This plot helps visualize the agreement between the two methods and identify any systematic biases or trends related to concentration levels [1].

Overview of Cross-Validation Scenarios

The table below summarizes how the general cross-validation protocol applies to different situations in drug development.

Cross-Validation Scenario Core Objective Key Experimental Focus
Laboratory Transfer [1] [2] Ensure a method performs equivalently when run in a different laboratory. Demonstrating that the human factor, equipment, and environmental differences between labs do not affect the results.
Platform Change [1] [2] Show equivalency when migrating a method to a new technology platform (e.g., from ELISA to LC-MS/MS). Proving that the fundamental change in detection technology yields comparable concentration data.
Method Modifications [3] Bridge minor updates (e.g., reagent lot change) to a previously validated assay. Using a targeted "bridging study" to demonstrate performance equivalence before and after the change.

Cross-Validation Workflow Diagram

The following diagram illustrates the key stages in the cross-validation process:

Cross-Validation Workflow Start Start Define Cross- Validation Goal SampleSelect Sample Selection 100 incurred samples across 4 quartiles Start->SampleSelect AssayRun Assay Execution Run samples once on both methods SampleSelect->AssayRun DataAnalysis Statistical Analysis Calculate 90% CI of mean % difference AssayRun->DataAnalysis EquivalencyCheck Equivalency Check Are 90% CI limits within ±30%? DataAnalysis->EquivalencyCheck SubgroupAnalysis Subgroup Analysis Quartile analysis & Bland-Altman plot EquivalencyCheck->SubgroupAnalysis Yes End Methods Equivalent Proceed with new method/lab EquivalencyCheck->End Yes SubgroupAnalysis->End

Application to Your Aprofene Guide

To create an objective comparison guide for this compound:

  • Benchmark Against Standards: Use the ±30% CI criterion as a benchmark to compare the performance of the this compound assay against alternative methods or platforms.
  • Present Full Data: Structure your experimental data tables to clearly show the raw concentration data from both methods, the calculated percent differences for each sample, and the final 90% confidence interval.
  • Include Visuals: Use the Bland-Altman plot from your experiments to visually demonstrate the agreement between methods in your guide.

References

Experimental Design for Pharmaceutical Benchmarking

Author: Smolecule Technical Support Team. Date: February 2026

A robust benchmarking study compares your product's performance to reference standards. Replicate crossover designs are the gold standard for assessing bioequivalence—whether two products have similar rate and extent of absorption [1].

Common Replicate Crossover Designs:

Design Type Sequence & Periods Key Feature Primary Use
2-Treatment, 4-Period Replicate [1] 2 sequences, 4 periods Each treatment (test & reference) is administered twice to each subject. Assess average and individual bioequivalence; estimate within-subject variance.
3-Treatment, 6-Period Replicate [1] 3 sequences, 6 periods Compares two different generics to the innovator and to each other. Rigorously test bioequivalence between multiple products.
Partial Replicate [1] 3 sequences, 3 periods The reference product is administered more often than the test product. Used with scaled average bioequivalence for highly variable drugs.

Statistical Assessment of Bioequivalence: For a drug to be considered bioequivalent, its pharmacokinetic parameters (like AUC and Cmax) must fall within a predefined confidence interval (commonly 90% CI of 80.00%-125.00%) compared to the reference product [1]. Scaled average bioequivalence (SABE) may be used for highly variable drugs where within-subject variability is greater than 30% [1].

Workflow for Defining Reference Chemicals

A systematic workflow is crucial for defining valid reference standards, ensuring they have consistent, well-documented activity. The process below outlines key stages for building a reliable reference list [2].

cluster_0 Data Sources start Start: Define Target & Mode data_collection Data Collection & Extraction start->data_collection manual_review Manual Curation & Review data_collection->manual_review src1 Curated Databases data_collection->src1 src2 Scientific Literature data_collection->src2 summarize Summarize Supporting Evidence manual_review->summarize apply Apply to Assay Evaluation summarize->apply ref_list Validated Reference Chemical List apply->ref_list

This workflow highlights that defining reference chemicals is a semi-automated, iterative process. Information on a chemical's activity for a specific molecular target and mode of action is computationally extracted from multiple public sources into a standardized database [2]. A critical manual review is then performed to verify data accuracy, as precision rates can be significantly higher in curated databases (over 82%) compared to automated literature extraction (around 39.5%) [2]. Chemicals with strong, consistent supporting evidence are finalized as reference standards.

Creating Effective Graphviz Diagrams

To create clear and professional diagrams that adhere to your specifications, follow these technical guidelines.

Sample DOT Code for a Signaling Pathway: The code below demonstrates how to implement key formatting rules, including labeldistance and color contrast.

SignalingPathway OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2  Stabilizes Keap1 Keap1 Keap1->Nrf2 Inactivates (releases) ARE Antioxidant Response Element (ARE) Nrf2->ARE  Binds to SFN Sulforaphane (SFN) SFN->Keap1  Inhibits Defense Antioxidant Defense Genes ARE->Defense  Activates Transcription

Key Graphviz Configuration Tips:

  • Edge Label Spacing: Use labeldistance and labelangle attributes to fine-tune the position of edge labels and prevent them from being too close to the edges or other elements [3] [4].
  • Color and Contrast: Explicitly set fontcolor to ensure high contrast with the node's fillcolor [5]. The provided palette meets accessibility needs.
  • HTML-like Labels: For complex node labels with multiple lines or formatting, use HTML-like labels (<...>) [5]. This allows for better control over the text layout within a node.

References

Aprofene structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

The Available Information on Aprofene

This compound (also spelled Aprophen) is an antimuscarinic compound. The available scientific literature describes its pharmacological activity but does not provide detailed structure-activity relationship studies.

  • Primary Activity: Research identifies this compound as a potent antimuscarinic agent, meaning it blocks muscarinic acetylcholine receptors [1].
  • Comparative Potency: One study compared its effectiveness to other anticholinergics. When administered to counteract the effects of physostigmine in rats, this compound was found to be a better antagonist than both scopolamine and atropine, working across a wider range of doses with less behavioral disruption on its own [1].
  • Chemical Structure: The Human Metabolome Database provides the basic chemical structure, classifying this compound as a diphenylmethane derivative. Its IUPAC name is 2-(diethylamino)ethyl 2,2-diphenylpropanoate [2].

Related SAR Research on Aporphine Alkaloids

Although not directly on this compound, significant SAR research exists on aporphine alkaloids, which are a different class of compounds. The following table summarizes key structural modifications and their observed effects on biological activity from recent studies:

Aporphine Compound / Derivative Key Structural Modification Reported Biological Activity & Experimental Model Effect of Modification
Bromo-substituted Crebanine (2b) [3] Bromination at C-10 and C-11 positions. Antiarrhythmic (CHCl3-induced VF in mice; BaCl2-induced arrhythmia in rats). Markedly higher antiarrhythmic activity and lower acute toxicity (LD50 = 59.62 mg/kg in mice) compared to lead compound [3].
N-methylcrebanine (2d) [3] N-quaternization of ring B. Antiarrhythmic (CHCl3-induced VF in mice; BaCl2-induced arrhythmia in rats). Showed significant antiarrhythmic effect, but with high toxicity (LD50 = 6.432 mg/kg in mice) [3].
Secocrebanine derivatives (1b, 1c, 1e) [3] Opening of the N-C bond on ring B. Antiarrhythmic (CHCl3-induced VF in mice). Loss of antiarrhythmic efficacy, indicating a closed, rigid ring B is critical for activity [3].
SMU-Y6 (Taspine derivative) [4] Modification of the amino side chain; retention of the lactone ring. TLR2 Inhibitor (HEK-Blue hTLR2 cells; murine acute paw edema and colitis models). Improved water solubility, reduced toxicity, and higher TLR2 inhibitory activity and binding affinity compared to the parent compound [4].
C-1/C-3 Substituted Apomorphine Analogs (e.g., (R)-3, (S)-3) [5] Bromine or alkyl substituents on the phenyl ring (Ring A). Dopamine Receptor Modulation (cAMP and β-arrestin recruitment assays in vitro). (S)-enantiomers showed biased antagonism for β-arrestin recruitment at D1 and D2 receptors, a novel finding [5].

Examples of Experimental Protocols from Aporphine Research

The experimental data in the table above was generated using standardized biomedical research models. Here are the detailed methodologies for the key models referenced:

  • CHCl3-Induced Ventricular Fibrillation (VF) in Mice [3]: This model assesses the ability of a compound to prevent fatal arrhythmias. Mice are exposed to chloroform vapor until respiratory arrest occurs. The heart is immediately examined for the presence of ventricular fibrillation. The percentage of animals in a treatment group that are protected from VF is compared to a control group to determine antiarrhythmic efficacy.
  • BaCl2-Induced Arrhythmia in Rats [3]: This model tests a compound's ability to reverse an established arrhythmia. A bolus injection of barium chloride is administered to rats to induce immediate, persistent arrhythmia. Test compounds are then given, and researchers measure the number of animals that resume a normal sinus rhythm and maintain it for a significant duration (e.g., >20 minutes).
  • In Vitro TLR2 Inhibition Assay [4]: This cell-based assay measures a compound's potential as an anti-inflammatory agent. HEK-Blue hTLR2 cells are engineered to activate the NF-κB pathway and produce secreted alkaline phosphatase (SEAP) when the TLR2 receptor is stimulated. Test compounds are evaluated by their ability to inhibit SEAP production in response to a known TLR2 agonist.
  • cAMP (GloSensor) and β-Arrestin Recruitment (BRET) Assays [5]: These are standard in vitro assays for G-protein-coupled receptor (GPCR) activity.
    • cAMP Assay: Measures G-protein pathway activation. Cells expressing the target receptor (e.g., D1R) are transfected with a cAMP-sensitive luminescent enzyme. Agonist-induced cAMP production generates light, which is quantified to determine potency (EC50).
    • BRET Assay: Measures β-arrestin pathway activation. The receptor is tagged with a light-emitting enzyme (luciferase), and β-arrestin is tagged with a fluorescent protein. When the two molecules interact, energy is transferred, and emitted light is measured to quantify recruitment.

Signaling Pathway of a Novel Aporphine Derivative

The following diagram illustrates the mechanism of action for SMU-Y6, a derivative of the aporphine alkaloid Taspine, which was discovered through systematic SAR studies [4].

G SMU_Y6 SMU-Y6 (Aporphine Derivative) TLR2 TLR2 Receptor SMU_Y6->TLR2 Binds & Stabilizes MyD88_Inactive X TLR2->MyD88_Inactive Recruitment Blocked MyD88 MyD88 Complex NF_kB NF-κB Pathway MAPK MAPK Pathway Cytokines Release of Inflammatory Cytokines Inflammation Inflammatory Response (e.g., Acute Paw Edema, Colitis) Cytokines->Inflammation M1_Mac M1 Macrophage Polarization Cytokines->M1_Mac NF_kB_Inactive X MyD88_Inactive->NF_kB_Inactive Activation Inhibited MAPK_Inactive X MyD88_Inactive->MAPK_Inactive Activation Inhibited NF_kB_Inactive->Cytokines MAPK_Inactive->Cytokines

This diagram shows how SMU-Y6 exerts its anti-inflammatory effect by specifically binding to the TLR2 receptor, which prevents the recruitment of the MyD88 adaptor protein. This, in turn, blocks the downstream NF-κB and MAPK signaling pathways, ultimately reducing the release of inflammatory cytokines, M1 macrophage polarization, and local tissue inflammation [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

325.204179104 Da

Monoisotopic Mass

325.204179104 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PL791XXJ7B

Related CAS

2589-00-6 (hydrochloride)

MeSH Pharmacological Classification

Parasympatholytics

Other CAS

3563-01-7

Wikipedia

Aprofene

Dates

Last modified: 02-18-2024
1: Grudev D. [Delivery in prolonged pregnancy following preparation and induction with aprofen and prednisolone]. Akush Ginekol (Sofiia). 1990;29(3):14-8. Bulgarian. PubMed PMID: 2252139.
2: Arima N, Uchida Y, Yu R, Nakayama K, Nishina H. Acetylcholine receptors regulate gene expression that is essential for primitive streak formation in murine embryoid bodies. Biochem Biophys Res Commun. 2013 Jun 7;435(3):447-53. doi: 10.1016/j.bbrc.2013.05.006. Epub 2013 May 10. PubMed PMID: 23665324.
3: Grudev D, Novachkov L, Geshev G, Krushkov I. [Use of aprophen in the preparation for and induction of labor]. Akush Ginekol (Sofiia). 1988;27(4):39-43. Bulgarian. PubMed PMID: 3218679.
4: Gordon RK, Padilla FN, Moore E, Doctor BP, Chiang PK. Antimuscarinic activity of aprophen. Biochem Pharmacol. 1983 Oct 1;32(19):2979-81. PubMed PMID: 6626268.
5: Aarbakke J, Miura GA, Brown ND, Gray RR, Gordon RK, Doctor BP, Chiang PK. Disposition of aprophen in rats. J Pharm Pharmacol. 1986 Dec;38(12):928-30. PubMed PMID: 2880971.

Explore Compound Types